Azeliragon
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]imidazol-4-yl]phenoxy]-N,N-diethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38ClN3O2/c1-4-7-9-32-34-31(25-10-16-28(17-11-25)37-23-8-22-35(5-2)6-3)24-36(32)27-14-20-30(21-15-27)38-29-18-12-26(33)13-19-29/h10-21,24H,4-9,22-23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNNWYBAOPXVJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CN1C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OCCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601117468 | |
| Record name | 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603148-36-3 | |
| Record name | 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603148-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azeliragon [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603148363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azeliragon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12689 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZELIRAGON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPU25F15UQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Azeliragon's Mechanism of Action in Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azeliragon (TTP488) is an orally bioavailable small molecule antagonist of the Receptor for Advanced Glycation Endproducts (RAGE). In the context of Alzheimer's disease (AD), the therapeutic rationale for this compound centers on its ability to inhibit the binding of various ligands, most notably amyloid-beta (Aβ), to RAGE. This interaction is a key driver of neuroinflammation, oxidative stress, and Aβ transport across the blood-brain barrier, all of which are central to AD pathogenesis. Preclinical studies have demonstrated this compound's potential to mitigate these pathological processes, leading to reduced Aβ plaque burden, decreased neuroinflammation, and improved cognitive function in animal models. However, clinical trials in mild-to-moderate AD have yielded mixed results, highlighting a narrow therapeutic window and ultimately leading to the discontinuation of its development for this indication. This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
The RAGE Receptor in Alzheimer's Disease
The Receptor for Advanced Glycation Endproducts (RAGE) is a multiligand cell surface receptor belonging to the immunoglobulin superfamily.[1] It is expressed on various cell types in the brain, including neurons, microglia, and astrocytes.[2] In AD, RAGE expression is upregulated in affected brain regions.[1] RAGE binds to a diverse array of ligands, including advanced glycation end products (AGEs), S100 proteins, and, critically in AD, amyloid-beta (Aβ) peptides.[1][2]
The binding of Aβ to RAGE is a pivotal event in AD pathology, triggering a cascade of detrimental downstream effects:
-
Neuroinflammation: RAGE activation on microglia and astrocytes stimulates the release of pro-inflammatory cytokines, leading to a chronic inflammatory state in the brain.[3]
-
Oxidative Stress: The Aβ-RAGE interaction generates reactive oxygen species (ROS), contributing to neuronal damage.
-
Aβ Transport: RAGE is implicated in the transport of circulating Aβ across the blood-brain barrier into the brain, thereby contributing to plaque formation.[2]
-
Synaptic Dysfunction: RAGE activation has been shown to impair synaptic function and contribute to cognitive deficits.
This compound's Direct Interaction with RAGE
This compound functions as a direct antagonist of RAGE, physically blocking the binding of its ligands, including Aβ.
Binding Affinity
Preclinical studies have characterized the binding affinity of this compound to a soluble form of the RAGE receptor (sRAGE).
| Compound | Target | Binding Affinity (Kd) | Assay Method |
| This compound (TTP488) | Recombinant Human sRAGE | 12.7 ± 7.6 nM | Not specified in detail |
| This compound (TTP488) | sRAGE | 239 ± 34 nM | Solution Equilibrium Binding Assay |
Table 1: Binding Affinity of this compound to the RAGE Receptor.[4][5]
Downstream Signaling Pathways Modulated by this compound
By inhibiting ligand binding to RAGE, this compound prevents the activation of several key downstream signaling pathways implicated in AD pathology.
Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. RAGE activation by Aβ robustly stimulates NF-κB, leading to the transcription of pro-inflammatory genes. This compound's blockade of RAGE is proposed to attenuate this pro-inflammatory cascade.
Modulation of MAP Kinase Pathways
RAGE activation also triggers Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including p38, ERK1/2, and JNK. These pathways are involved in cellular stress responses, apoptosis, and inflammation. This compound is expected to dampen the activation of these pathways.
Impact on JAK/STAT Signaling
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another inflammatory signaling route activated by RAGE. This compound's inhibition of RAGE is anticipated to reduce the phosphorylation and activation of STAT proteins.
Preclinical Efficacy in Animal Models
Preclinical studies in transgenic mouse models of AD have provided evidence for the therapeutic potential of this compound.
Reduction of Aβ Plaque Deposition
In tgAPPSwedish/London transgenic mice, oral administration of this compound resulted in a dose-dependent decrease in Aβ plaque deposition in the brain.[6]
| Treatment Group | Dose | Change in Brain Aβ40 | Change in Brain Aβ42 |
| This compound | 0.3 mg/kg/day | Dose-dependent decrease | Dose-dependent decrease |
| This compound | 1 mg/kg/day | Dose-dependent decrease | Dose-dependent decrease |
| This compound | 3 mg/kg/day | Dose-dependent decrease | Dose-dependent decrease |
Table 2: Effect of this compound on Brain Aβ Levels in tgAPPSwedish/London Mice.[6]
Attenuation of Neuroinflammation
This compound treatment in tgAPPSwedish/London mice also led to a reduction in the levels of pro-inflammatory cytokines in the brain.[6]
| Treatment Group | Dose | Change in Brain IL-1β | Change in Brain TNF-α |
| This compound | 0.3 mg/kg/day | Dose-dependent decrease | Dose-dependent decrease |
| This compound | 1 mg/kg/day | Dose-dependent decrease | Dose-dependent decrease |
| This compound | 3 mg/kg/day | Dose-dependent decrease | Dose-dependent decrease |
Table 3: Effect of this compound on Pro-inflammatory Cytokines in tgAPPSwedish/London Mice.[6]
Improvement in Cognitive Function
Cognitive performance, assessed using the Morris Water Maze test, was improved in this compound-treated tgAPPSwedish/London mice.[6]
Clinical Trial Data
This compound has been evaluated in several clinical trials for the treatment of mild-to-moderate Alzheimer's disease.
Phase 2b Study (NCT00566331)
This 18-month study evaluated two doses of this compound (5 mg/day and 20 mg/day) against placebo. The high-dose arm was discontinued due to safety concerns. The low-dose group showed a statistically significant reduction in cognitive decline as measured by the ADAS-cog score.[7]
| Treatment Group | N | Mean Change from Baseline in ADAS-cog at 18 months | p-value vs. Placebo |
| This compound (5 mg/day) | 131 | -3.1 points (less decline) | <0.05 |
| Placebo | 133 | N/A | N/A |
Table 4: Key Efficacy Outcome from the Phase 2b Study of this compound.[7]
Phase 3 STEADFAST Study (NCT02080364)
The STEADFAST study was a large-scale Phase 3 program designed to confirm the efficacy of the 5 mg/day dose of this compound. The study failed to meet its co-primary endpoints of a statistically significant improvement in ADAS-cog and CDR-sb scores compared to placebo after 18 months.[8]
| Treatment Group | N | Mean Change from Baseline in ADAS-cog at 18 months | Mean Change from Baseline in CDR-sb at 18 months |
| This compound (5 mg/day) | ~440 | 4.4 point decline | 1.6 point decline |
| Placebo | ~440 | 3.3 point decline | 1.6 point decline |
Table 5: Topline Results from the Phase 3 STEADFAST Study (Part A).[8]
A post-hoc analysis of a subgroup of patients with both mild AD and type 2 diabetes in the STEADFAST A-Study suggested a potential benefit of this compound.[9]
| Treatment Group | N | Mean Change from Baseline in ADAS-cog at 18 months (Benefit vs. Placebo) | p-value |
| This compound (5 mg/day) | 18 | 6.1 points | 0.005 |
| Placebo | 8 | N/A | N/A |
Table 6: Post-Hoc Analysis of STEADFAST A-Study in Patients with Type 2 Diabetes.[9]
Experimental Methodologies
Preclinical Studies
-
Animal Model: tgAPPSwedish/London transgenic mice, which overexpress a mutant form of human amyloid precursor protein, leading to age-dependent Aβ plaque formation and cognitive deficits.
-
Treatment: this compound was administered orally once daily for a specified duration.
-
Aβ Plaque Quantification: Brain tissue was collected, and Aβ levels were quantified using enzyme-linked immunosorbent assay (ELISA) specific for Aβ40 and Aβ42. Immunohistochemical staining with anti-Aβ antibodies was used to visualize and quantify plaque burden.[7][10][11]
-
Neuroinflammation Assessment: Brain homogenates were analyzed for levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA. Immunohistochemistry for microglial and astrocytic markers (e.g., Iba1, GFAP) was also performed.
-
Cognitive Assessment: The Morris Water Maze test was used to evaluate spatial learning and memory. This involved training mice to find a hidden platform in a pool of water, with escape latency and path length as key performance metrics.[1][9][12]
Clinical Trials
-
Participants were typically individuals with a diagnosis of mild-to-moderate Alzheimer's disease, confirmed by clinical assessment and neuroimaging.
-
Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog): A standardized tool used to assess the severity of cognitive symptoms of dementia.
-
Clinical Dementia Rating Scale Sum of Boxes (CDR-sb): A global scale that stages the severity of dementia based on interviews with the patient and a reliable informant.
-
The studies were typically randomized, double-blind, and placebo-controlled, with treatment durations of up to 18 months.
Conclusion
This compound's mechanism of action as a RAGE antagonist presents a compelling therapeutic strategy for Alzheimer's disease by targeting the upstream drivers of neuroinflammation and Aβ-related pathology. Preclinical data strongly supported its potential to modify the disease course. However, the failure to meet primary endpoints in the pivotal Phase 3 STEADFAST trial underscores the complexities of translating preclinical findings to clinical efficacy in a heterogeneous disease like Alzheimer's. The narrow therapeutic window and the potential for benefit in specific patient subpopulations, such as those with concomitant type 2 diabetes, warrant further investigation into the role of RAGE in neurodegenerative diseases. This guide provides a detailed overview of the scientific rationale and data underlying the development of this compound, offering valuable insights for researchers and drug developers in the field.
References
- 1. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Activation of JAK-STAT pathway is required for platelet-derived growth factor-induced proliferation of pancreatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical and immunohistochemical analysis of an Alzheimer’s disease mouse model reveals the presence of multiple cerebral Aβ assembly forms throughout life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 9. youtube.com [youtube.com]
- 10. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
TTP488 (Azeliragon): A Preclinical Technical Guide on the RAGE Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for TTP488 (Azeliragon), a small molecule inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE). The information is compiled from various preclinical studies in the areas of Alzheimer's disease and oncology.
Core Efficacy and Mechanism of Action
TTP488, also known as this compound, is an orally bioavailable antagonist of RAGE.[1] It exhibits high-affinity binding to human sRAGE, effectively blocking the interaction between RAGE and its various ligands, which are implicated in the pathogenesis of several chronic diseases.[1] Preclinical studies have demonstrated its potential in mitigating disease progression in models of both Alzheimer's disease and cancer through the modulation of inflammatory and proliferative signaling pathways.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of TTP488.
| Parameter | Value | Species/Model | Reference |
| Binding Affinity (Kd) | 12.7 ± 7.6 nM | Recombinant Human sRAGE | [1] |
Table 1: In Vitro Binding Affinity of TTP488 to RAGE
| Indication | Animal Model | Key Findings | Reference |
| Alzheimer's Disease | tgAPPSWE/LON Transgenic Mice | Dose-dependent decrease in total brain Aβ deposition. Reduction in brain inflammatory cytokines. | [1] |
| Pancreatic Cancer | Panc1 and Pan02 tumor models in C57BL/6NJ and NU/J mice | Significant delay in tumor growth. Inhibition of RAGE-mediated NF-κB activation. | [3][4] |
| Breast Cancer | Xenograft models of Triple-Negative Breast Cancer | Impaired metastasis. |
Table 2: Summary of In Vivo Efficacy of TTP488
Preclinical Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
Alzheimer's Disease Model
Animal Model: 12-month-old tgAPPSWE/LON transgenic mice were utilized for these studies.[1]
Treatment Protocol:
-
TTP488 was administered orally once daily for 3 months.
-
Dose groups included 0.3 mg/kg, 1 mg/kg, and 3 mg/kg, alongside a vehicle control group.[1]
Key Experimental Assays:
-
Cognitive Assessment (Morris Water Maze): The Morris Water Maze test was employed to evaluate spatial learning and memory. This behavioral test requires mice to use distal cues to locate a submerged platform in a circular pool of opaque water. The protocol generally involves a training phase where the mouse learns the platform's location, followed by a probe trial where the platform is removed to assess memory retention. Specific parameters such as escape latency (time to find the platform) and distance traveled are measured. While the general methodology is standard, specific parameters for the TTP488 studies, such as the pool diameter and water temperature, are not detailed in the available literature.
-
Amyloid-β (Aβ) Quantification (ELISA): Brain tissue was analyzed for Aβ levels using an enzyme-linked immunosorbent assay (ELISA). This technique involves the capture and detection of Aβ peptides using specific antibodies. Brain homogenates are typically prepared to extract both soluble and insoluble Aβ fractions. The assay quantifies the amount of Aβ present by measuring the signal produced by an enzymatic reaction, which is proportional to the amount of Aβ bound. The specific antibodies and their concentrations used in the TTP488 preclinical studies are not specified in the reviewed documents.
-
Analysis of Inflammatory Markers: The levels of various inflammatory cytokines in the brain were measured to assess the anti-inflammatory effects of TTP488.[1] The specific methodology for this analysis is not detailed in the available literature but would typically involve techniques such as ELISA or multiplex immunoassays.
Pancreatic Cancer Model
Cell Lines and Animal Models:
-
Human (Panc1) and murine (Pan02) pancreatic cancer cell lines were used for in vitro experiments.[3][4]
-
Tumor models were established in C57BL/6NJ and NU/J mice for in vivo studies.[4]
Key Experimental Assays:
-
Cell Proliferation and Clonogenic Survival Assays: The effect of TTP488 on the growth and survival of pancreatic cancer cells was assessed using standard in vitro assays. Cell proliferation assays measure the rate of cell division, while clonogenic survival assays determine the ability of a single cell to grow into a colony.
-
In Vivo Tumor Growth Studies: Tumor-bearing mice were randomized into control and treatment groups. Tumor growth was monitored over time to evaluate the efficacy of TTP488 in inhibiting tumor progression.[4]
-
Western Blotting for NF-κB Activation: To investigate the mechanism of action, the activation of the NF-κB signaling pathway was assessed by Western blotting. This technique involves separating proteins from cell lysates by gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific for the proteins of interest (e.g., phosphorylated NF-κB). This allows for the detection and quantification of changes in protein expression and activation states. The specific antibodies and their concentrations used in these studies are not detailed in the available literature.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the preclinical studies of TTP488.
References
- 1. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mmehb.scholasticahq.com [mmehb.scholasticahq.com]
PF-04494700: An In-Depth Technical Guide on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04494700, also known as Azeliragon or TTP488, is an orally bioavailable small-molecule inhibitor of the Receptor for Advanced Glycation End products (RAGE). RAGE is a multiligand receptor of the immunoglobulin superfamily implicated in the pathogenesis of various chronic diseases, including Alzheimer's disease, diabetes, and cancer. By binding to RAGE, PF-04494700 prevents the interaction with its diverse ligands, such as amyloid-beta (Aβ), S100 proteins, high mobility group box 1 (HMGB1), and advanced glycation end products (AGEs). This blockade disrupts the downstream signaling cascades that contribute to inflammatory responses, oxidative stress, and cellular dysfunction. This technical guide provides a comprehensive overview of the known downstream signaling pathways modulated by PF-04494700, supported by preclinical data, experimental methodologies, and visual representations of the molecular interactions.
Mechanism of Action
PF-04494700 functions as a competitive antagonist of RAGE. It binds to the receptor, thereby preventing the binding of its ligands and the subsequent activation of intracellular signaling. The primary consequence of RAGE activation is the initiation of a pro-inflammatory cascade. Preclinical studies have demonstrated that PF-04494700 effectively curtails these processes. In transgenic mouse models of Alzheimer's disease, administration of PF-04494700 has been shown to reduce neuroinflammation and decrease the burden of amyloid plaques.[1]
Core Downstream Signaling Pathways Modulated by PF-04494700
The binding of ligands to RAGE triggers a conformational change in the receptor, leading to the recruitment of adaptor proteins and the activation of several key downstream signaling pathways. PF-04494700, by inhibiting the initial ligand-receptor interaction, effectively dampens these cascades.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response initiated by RAGE activation. Upon ligand binding, RAGE activation leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), releasing the NF-κB p50/p65 heterodimer. This complex then translocates to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Preclinical studies in pancreatic cancer cell lines have demonstrated that this compound (PF-04494700) inhibits RAGE-mediated NF-κB activation.[2] This inhibition is a critical component of the compound's anti-inflammatory and potential anti-neoplastic effects.
Diagram of PF-04494700-mediated Inhibition of the NF-κB Pathway
Caption: PF-04494700 blocks RAGE, inhibiting NF-κB activation.
Modulation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, p38 MAPK, and JNK, are also activated downstream of RAGE. These pathways are crucial for regulating a variety of cellular processes, including proliferation, differentiation, and apoptosis. In the context of RAGE signaling, MAPK activation contributes to the inflammatory response. While it is established that RAGE activation triggers MAPK signaling, direct quantitative data on the specific inhibitory effects of PF-04494700 on individual MAPK components are not extensively detailed in publicly available literature. However, given its mechanism of action, it is anticipated that PF-04494700 would lead to a reduction in the phosphorylation and activation of key MAPK pathway proteins.
Diagram of RAGE-Mediated MAPK Signaling
Caption: PF-04494700 is expected to inhibit RAGE-induced MAPK signaling.
Effects on Pyk2, STAT3, and Akt Signaling
Preclinical research in triple-negative breast cancer models has shed light on additional downstream targets of RAGE that are affected by PF-04494700. These studies revealed that inhibition of RAGE signaling by TTP488 (PF-04494700) leads to a reduction in the activation of Proline-rich tyrosine kinase 2 (Pyk2), Signal Transducer and Activator of Transcription 3 (STAT3), and the protein kinase B (Akt). These signaling molecules are integral to pathways that control cell growth, survival, and metastasis. The observed decrease in signaling through these pathways provides a mechanistic rationale for the anti-metastatic effects of PF-04494700 seen in these cancer models.[3]
Quantitative Data
While extensive preclinical and clinical studies have been conducted on PF-04494700, specific quantitative data such as IC50 or Ki values for the inhibition of downstream signaling pathway components are not consistently reported in the public domain. The available data primarily focuses on cellular and physiological outcomes.
Table 1: Summary of Preclinical In Vivo Effects of PF-04494700 (this compound)
| Parameter | Animal Model | Treatment | Outcome | Reference |
| Inflammatory Markers (TNF-α, TGF-β, IL-1) | Transgenic mice with AD plaque development | 10 mg/kg (i.p.) or 20 mg/kg (oral) daily | Significant reduction in inflammatory markers | [4] |
| Amyloid Deposition | Transgenic mice with AD plaque development | 10 mg/kg (i.p.) or 20 mg/kg (oral) daily | Significant reduction in CNS amyloid deposition | [4] |
| Cognitive Function | Transgenic mice with AD plaque development | 10 mg/kg (i.p.) or 20 mg/kg (oral) daily | Improvement in cognitive function | [4] |
Experimental Protocols
Detailed experimental protocols from the proprietary preclinical studies are not publicly available. However, a standard methodology for assessing the effect of an inhibitor on NF-κB activation is provided below as a representative example.
Representative Protocol: Western Blot Analysis of NF-κB p65 Phosphorylation
This protocol describes a general workflow for assessing the inhibitory effect of PF-04494700 on RAGE-ligand-induced NF-κB activation in a relevant cell line (e.g., microglial cells, endothelial cells).
Experimental Workflow for Western Blot Analysis
Caption: Workflow for assessing NF-κB p65 phosphorylation by Western blot.
Methodology:
-
Cell Culture: Plate the chosen cell line at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of PF-04494700 or vehicle control for a specified period (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with a known RAGE ligand (e.g., 10 µg/mL S100B or 1 µM Aβ oligomers) for a predetermined time (e.g., 15-30 minutes) to induce NF-κB activation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated NF-κB p65 (e.g., at Ser536), total NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated p65 signal to the total p65 and the loading control to determine the relative inhibition of NF-κB activation by PF-04494700.
Conclusion
PF-04494700 is a potent inhibitor of the RAGE receptor, and its mechanism of action is centered on the blockade of ligand-induced downstream signaling. The most well-documented effect is the inhibition of the pro-inflammatory NF-κB pathway. Additionally, preclinical evidence points towards the modulation of MAPK, Pyk2, STAT3, and Akt signaling cascades. While the qualitative effects of PF-04494700 on these pathways are established, a more detailed quantitative characterization of its inhibitory profile on specific downstream kinases would further elucidate its molecular pharmacology. The provided experimental framework serves as a guide for researchers aiming to investigate the intricate signaling networks modulated by this compound. Further research is warranted to fully map the downstream signaling pathways of PF-04494700 and to understand its therapeutic potential across a range of RAGE-mediated diseases.
References
- 1. RAGE inhibitor TTP488 (this compound) suppresses metastasis in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PF-04494700, an Oral Inhibitor of Receptor For Advanced Glycation End Products (RAGE), in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Azeliragon and Neuroinflammation in Neurodegenerative Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical pathological component across a spectrum of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS). The Receptor for Advanced Glycation Endproducts (RAGE) has emerged as a key mediator in these inflammatory cascades. Azeliragon (TTP488), an oral small-molecule antagonist of RAGE, represents a therapeutic strategy aimed at mitigating neuroinflammation and slowing disease progression. This document provides an in-depth technical overview of this compound, its mechanism of action, the underlying RAGE signaling pathway, and a summary of preclinical and clinical findings. Detailed experimental protocols and pathway diagrams are included to support further research and development in this area.
The RAGE Signaling Pathway in Neuroinflammation
The Receptor for Advanced Glycation Endproducts (RAGE) is a multi-ligand cell surface receptor belonging to the immunoglobulin superfamily.[1] Under physiological conditions, RAGE is expressed at low levels. However, in pathological states characterized by chronic stress and inflammation, its expression is significantly upregulated.[2]
RAGE binds to a variety of ligands, including:
-
Advanced Glycation Endproducts (AGEs): Formed during normal aging and at an accelerated rate in conditions like diabetes.[1]
-
Amyloid-beta (Aβ) peptides: A hallmark of Alzheimer's disease.[1]
-
S100/calgranulins: A family of pro-inflammatory calcium-binding proteins.[3]
-
High Mobility Group Box-1 (HMGB1): A nuclear protein released during cellular stress and necrosis.[4][5]
Ligand binding to RAGE initiates a cascade of intracellular signaling events, most notably the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[6][7][8] This activation leads to the transcription and subsequent release of numerous pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[9] This creates a self-perpetuating inflammatory loop, as these cytokines can further increase RAGE expression, leading to sustained neuroinflammation, oxidative stress, and ultimately, neuronal damage and death.[8][9]
This compound functions as a competitive antagonist, binding to the RAGE receptor to prevent its interaction with various ligands.[3] This blockade inhibits the activation of downstream signaling pathways, thereby reducing the production of inflammatory cytokines and mitigating the neuroinflammatory response.[6][7]
This compound in Alzheimer's Disease
In Alzheimer's disease, RAGE plays a multifaceted role by mediating the transport of circulating Aβ across the blood-brain barrier into the brain and by triggering inflammatory responses on microglia and neurons upon Aβ binding.[1][2][4]
Preclinical Data in AD Models
Preclinical studies, primarily in tgAPPSwedish/London transgenic mouse models of AD, have demonstrated the potential of this compound to modify disease pathology.[10]
| Parameter | Outcome of this compound Treatment | Reference(s) |
| Brain Aβ Deposition | Dose-dependent reduction in Aβ plaque formation. | [10][11][12] |
| Brain Aβ Concentration | Reduction in total brain Aβ levels. | [10][11][12] |
| Plasma Aβ Concentration | Increase in plasma Aβ, suggesting reduced influx into the brain. | [10][11][12] |
| Neuroinflammation | Decreased brain levels of inflammatory cytokines. | [10][11][12] |
| Cerebral Blood Flow | Improvement in hippocampal and frontal cortex blood flow. | [10][11] |
| Cognitive Function | Slowed decline in cognitive performance (Morris water maze). | [10][11] |
Clinical Trial Data in AD
This compound has been evaluated in several clinical trials for mild-to-moderate Alzheimer's disease. While early phase trials showed promise, the pivotal Phase 3 study did not meet its primary endpoints.[1][4][13]
| Trial Phase | Duration | Patient Population | Key Findings | Reference(s) |
| Phase 2a | 10 weeks | 67 (mild-to-moderate AD) | Doses of 10 mg/day and 20 mg/day were well-tolerated. | [10] |
| Phase 2b | 18 months | 399 (mild-to-moderate AD) | 5 mg/day dose showed a 3.1-point benefit on ADAS-cog vs. placebo. The higher 20 mg/day dose was discontinued due to adverse events (falls, confusion). | [4][10][11] |
| Phase 3 (STEADFAST) | 18 months | 880 (mild AD) | The 5 mg/day dose failed to meet co-primary endpoints of improving ADAS-cog and CDR-sb scores. | [1][4] |
The clinical data suggests a narrow therapeutic window for this compound, with potential benefits at lower doses and adverse effects at higher concentrations.[4]
Role in Other Neurodegenerative Diseases
The pathological mechanism of RAGE-mediated neuroinflammation is not exclusive to AD and is implicated in other neurodegenerative conditions like ALS and Parkinson's disease.[2][5][14]
In both PD and ALS, the activation of microglia and astrocytes contributes to a chronic inflammatory state that drives motor neuron degeneration.[15][16][17] In PD models, α-synuclein aggregation can activate microglia via Toll-like receptors, leading to NF-κB activation and inflammasome formation.[17] Similarly, in ALS, dysregulation of both innate and adaptive immunity contributes to a pro-inflammatory environment that is toxic to neurons.[15] By inhibiting the central RAGE/NF-κB axis, this compound has the potential to quell the inflammatory component common to these diseases. Preclinical studies silencing RAGE in a mouse model of Parkinson's disease demonstrated a reduction in neuroinflammation and protection of dopaminergic neurons.[18]
Experimental Protocols and Methodologies
In Vitro RAGE Binding Inhibition Assay
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to screen for and characterize inhibitors of the RAGE-ligand interaction.[19]
Methodology:
-
Plate Coating: Coat a 96-well microplate with a RAGE ligand (e.g., AGE-BSA) and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound ligand.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Inhibitor Incubation: Add serial dilutions of the test compound (this compound) to the wells, followed by a constant concentration of soluble, His-tagged RAGE (sRAGE). Incubate for 2 hours at room temperature. Include vehicle controls.
-
Washing: Repeat the washing step to remove unbound sRAGE and inhibitor.
-
Detection: Add HRP-conjugated anti-His-tag antibody and incubate for 1 hour. This antibody will bind to the sRAGE captured by the ligand on the plate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops.
-
Reaction Stop & Read: Stop the reaction with an acid solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of inhibition relative to the vehicle control.
In Vivo Assessment of Neuroinflammation in Animal Models
This section outlines a typical workflow for evaluating the anti-neuroinflammatory effects of a compound like this compound in a transgenic mouse model of AD.
Methodology:
-
Animal Model: Utilize a relevant model, such as tgAPPSwedish/London mice, which develop age-dependent Aβ pathology and neuroinflammation.[10]
-
Drug Administration: Treat animals for a specified duration (e.g., 3 months) with this compound (e.g., via oral gavage) or vehicle control.[10]
-
Behavioral Testing: Before sacrifice, assess cognitive function using standardized tests like the Morris water maze to measure spatial learning and memory.[10][20]
-
Tissue Collection: At the end of the treatment period, perfuse the animals and collect brain tissue and blood plasma.
-
Biochemical Analysis:
-
Histological Analysis:
-
Immunohistochemistry (IHC): Stain brain sections with antibodies against Iba1 (to identify activated microglia) and GFAP (to identify reactive astrocytes) to visualize and quantify gliosis. Stain for Aβ to quantify plaque load.[21]
-
Conclusion and Future Directions
This compound is a potent, orally bioavailable inhibitor of the RAGE receptor that demonstrates significant anti-neuroinflammatory effects in preclinical models of neurodegeneration.[10][11][12] Its mechanism of action—suppressing the RAGE-mediated activation of NF-κB and subsequent cytokine production—directly targets a core pathological driver in diseases like AD, PD, and ALS.[6][7]
Despite robust and promising preclinical data, this compound's journey through clinical trials for Alzheimer's disease has been challenging, culminating in the failure of the Phase 3 STEADFAST study to meet its primary endpoints.[1][4] This outcome highlights the complexities of translating preclinical efficacy into clinical benefit, particularly in a multifactorial disease like AD, and underscores the compound's narrow therapeutic window.
However, the rationale for targeting RAGE-mediated neuroinflammation remains strong.[3] The clinical setbacks of this compound do not invalidate the pathway as a therapeutic target. Future research should focus on exploring alternative dosing strategies, identifying patient subpopulations who may benefit most (e.g., those with high baseline inflammation), or developing next-generation RAGE inhibitors with improved therapeutic indices. The comprehensive data gathered from this compound's development provides an invaluable foundation for the continued pursuit of anti-inflammatory strategies to combat neurodegenerative diseases.
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. Role and therapeutic potential of RAGE signaling in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. RAGE Inhibitors in Neurodegenerative Diseases [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. The Receptor for Advanced Glycation Endproducts (RAGE) and Mediation of Inflammatory Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroinflammation in amyotrophic lateral sclerosis: pathogenic insights and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of Neuroinflammation in Amyotrophic Lateral Sclerosis: Cellular Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroinflammation in Parkinson's Disease and its Treatment Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. RAGE Silencing Ameliorates Neuroinflammation by Inhibition of p38-NF-κB Signaling Pathway in Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AGE-RAGE in vitro Binding Assay Kit - Creative BioMart [creativebiomart.net]
- 20. This compound ameliorates Alzheimer's disease via the Janus tyrosine kinase and signal transducer and activator of transcription signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. news-medical.net [news-medical.net]
Azeliragon: A Novel RAGE Inhibitor for Pancreatic Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, with a dismal prognosis and limited therapeutic options. The Receptor for Advanced Glycation Endproducts (RAGE) signaling pathway has emerged as a critical driver of pancreatic cancer progression, promoting tumor growth, metastasis, and resistance to therapy. Azeliragon (TTP488), a novel, orally bioavailable small molecule inhibitor of RAGE, has shown promise in preclinical models of pancreatic cancer and is currently under clinical investigation. This technical guide provides a comprehensive overview of the preclinical data supporting this compound as a potential therapeutic agent for pancreatic cancer, detailed experimental protocols for key assays, and a review of the ongoing clinical development.
Introduction: The RAGE Axis in Pancreatic Cancer
The Receptor for Advanced Glycation Endproducts (RAGE) is a multiligand transmembrane receptor of the immunoglobulin superfamily.[1][2] In the context of pancreatic cancer, RAGE and its ligands, including high mobility group box 1 (HMGB1) and proteins of the S100 family, are significantly upregulated and contribute to a pro-tumorigenic microenvironment.[1][2] The engagement of RAGE by its ligands activates a cascade of downstream signaling pathways, most notably Nuclear Factor-kappa B (NF-κB), which in turn promotes cellular proliferation, inflammation, and resistance to apoptosis.[1][2]
This compound is a small molecule inhibitor that binds to RAGE and prevents its interaction with ligands, thereby attenuating downstream signaling.[3] Originally developed for Alzheimer's disease, its favorable safety profile has prompted its investigation in oncology.[3] Preclinical studies have demonstrated that this compound can inhibit tumor growth and modulate the tumor microenvironment in pancreatic cancer models.[1][4]
Preclinical Efficacy of this compound in Pancreatic Cancer Models
A pivotal preclinical study investigated the anti-tumor activity of this compound, both as a monotherapy and in combination with radiation therapy (RT), in mouse models of pancreatic cancer.[1][4]
In Vivo Tumor Growth Inhibition
In a xenograft model using human pancreatic cancer Panc-1 cells, this compound monotherapy demonstrated a significant delay in tumor growth compared to the control group.[1] When combined with radiation therapy, a more pronounced and statistically significant reduction in tumor volume was observed.[1]
Table 1: Tumor Growth Inhibition in Panc-1 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 34 ± SD | Statistical Significance (vs. Control) |
| Control | ~1200 | - |
| This compound | ~800 | p < 0.05 |
| Radiation Therapy (RT) | ~600 | *p < 0.01 |
| This compound + RT | ~300 | **p < 0.001 |
Data are estimated from graphical representations in the source publication and presented for illustrative purposes.[1]
A similar trend was observed in a syngeneic model using murine Pan02 pancreatic cancer cells, highlighting the efficacy of this compound in an immunocompetent setting.[1]
Table 2: Tumor Growth Inhibition in Pan02 Syngeneic Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 24 ± SD | Statistical Significance (vs. Control) |
| Control | ~1000 | - |
| This compound | ~700 | p < 0.01 |
| Radiation Therapy (RT) | ~650 | p < 0.01 |
| This compound + RT | ~400 | p < 0.01 |
Data are estimated from graphical representations in the source publication and presented for illustrative purposes.[1]
Modulation of the Tumor Microenvironment
Flow cytometric analysis of tumors from the Pan02 syngeneic model revealed that this compound treatment, particularly in combination with radiation, favorably alters the immune landscape of the tumor microenvironment.[1]
Table 3: Immunomodulatory Effects of this compound in the Pan02 Tumor Microenvironment
| Immune Cell Population | Treatment Group | Mean Percentage of CD45+ Cells ± SD | Statistical Significance (vs. Control) |
| CD8+ T Cells | Control | ~5% | - |
| This compound | ~10% | p < 0.05 | |
| Radiation Therapy (RT) | ~12% | p < 0.01 | |
| This compound + RT | ~18% | p < 0.001 | |
| Regulatory T Cells (Tregs) | Control | ~15% | - |
| This compound | ~10% | p < 0.05 | |
| Radiation Therapy (RT) | ~8% | p < 0.01 | |
| This compound + RT | ~5% | p < 0.001 | |
| M2 Macrophages | Control | ~25% | - |
| This compound | ~18% | p < 0.05 | |
| Radiation Therapy (RT) | ~15% | p < 0.01 | |
| This compound + RT | ~10% | p < 0.001 | |
| Myeloid-Derived Suppressor Cells (MDSCs) | Control | ~30% | - |
| This compound | ~22% | p < 0.05 | |
| Radiation Therapy (RT) | ~20% | p < 0.01 | |
| This compound + RT | ~15% | p < 0.001 |
Data are estimated from graphical representations in the source publication and presented for illustrative purposes.[1]
These findings suggest that this compound not only directly inhibits tumor growth but also enhances anti-tumor immunity by increasing the infiltration of cytotoxic CD8+ T cells while reducing the populations of immunosuppressive cell types such as regulatory T cells, M2 macrophages, and myeloid-derived suppressor cells.[1]
Signaling Pathways and Experimental Workflows
RAGE Signaling Pathway in Pancreatic Cancer
The binding of ligands such as HMGB1 and S100 proteins to RAGE on pancreatic cancer cells triggers a downstream signaling cascade that culminates in the activation of NF-κB. This transcription factor then translocates to the nucleus and promotes the expression of genes involved in cell survival, proliferation, and inflammation.
Caption: RAGE signaling pathway in pancreatic cancer.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of this compound in pancreatic cancer models typically involves a multi-step process, from in vitro characterization to in vivo efficacy and immunophenotyping studies.
Caption: Experimental workflow for preclinical evaluation.
Detailed Experimental Protocols
In Vivo Pancreatic Cancer Mouse Model
-
Cell Culture: Human Panc-1 or murine Pan02 pancreatic cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Tumor Implantation: A suspension of 1 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel is injected subcutaneously into the flank of immunodeficient (for Panc-1) or immunocompetent (for Pan02) mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment groups. This compound is typically administered daily via oral gavage or intraperitoneal injection. Radiation therapy, if applicable, is delivered locally to the tumor.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers, and tumor volume is calculated using the formula: (length x width²) / 2.
-
Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study period. Tumors are then harvested for further analysis.
Western Blot for Phospho-NF-κB
-
Protein Extraction: Tumor tissue or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated NF-κB p65. A primary antibody for total p65 or a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Tumor-Infiltrating Immune Cells
-
Single-Cell Suspension: Harvested tumors are mechanically and enzymatically digested (e.g., with collagenase and DNase) to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, red blood cells are lysed using an ACK lysis buffer.
-
Fc Receptor Blocking: The cells are incubated with an Fc receptor blocking antibody to prevent non-specific antibody binding.
-
Surface Staining: The cells are stained with a cocktail of fluorescently-conjugated antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, F4/80, Gr-1).
-
Intracellular Staining (for transcription factors like FoxP3): Cells are fixed and permeabilized before staining with antibodies against intracellular targets.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: The data is analyzed using flow cytometry software to identify and quantify different immune cell populations based on their marker expression.[5][6]
Clinical Development of this compound in Pancreatic Cancer
This compound is currently being evaluated in a Phase 1/2 clinical trial for patients with metastatic pancreatic cancer that is refractory to first-line treatment (NCT05766748).[3][7]
Table 4: Overview of the NCT05766748 Clinical Trial
| Parameter | Description |
| Phase | Phase 1/2 |
| Title | A Study of the Effect of this compound in Patients Refractory to Prior Treatment of Metastatic Pancreatic Cancer |
| Status | Recruiting |
| Primary Objective | To determine the recommended Phase 2 dose (RP2D) of this compound. |
| Secondary Objectives | To evaluate the safety and preliminary efficacy of this compound, including overall survival, disease control rate, and changes in pain scores. |
| Inclusion Criteria | Adults with histologically confirmed metastatic pancreatic adenocarcinoma who have failed first-line therapy. |
| Exclusion Criteria | Life expectancy < 3 months, active uncontrolled infections, and certain concomitant medications. |
| Treatment Arms | Dose escalation cohorts of this compound administered orally. |
As of the latest available information, no efficacy data from this trial has been publicly released. The study will provide crucial information on the safety, tolerability, and preliminary anti-tumor activity of this compound in this patient population.
Conclusion
This compound, a first-in-class RAGE inhibitor, has demonstrated compelling preclinical anti-tumor activity in pancreatic cancer models. Its dual mechanism of action, involving direct inhibition of tumor cell proliferation and favorable modulation of the tumor immune microenvironment, positions it as a promising therapeutic candidate. The ongoing Phase 1/2 clinical trial will be instrumental in determining the clinical utility of this compound for the treatment of advanced pancreatic cancer. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to advance novel therapies for this devastating disease.
References
- 1. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. mmehb.scholasticahq.com [mmehb.scholasticahq.com]
- 5. Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer [jove.com]
- 7. This compound for Refractory Pancreatic Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
TTP488 (Azeliragon): Modulating the Glioblastoma Tumor Microenvironment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging malignancies to treat, largely due to its complex and immunosuppressive tumor microenvironment (TME). The Receptor for Advanced Glycation Endproducts (RAGE) signaling pathway has been identified as a key player in promoting inflammation, tumor proliferation, angiogenesis, and immune evasion in GBM. TTP488, also known as azeliragon, is an orally bioavailable small molecule inhibitor of RAGE. This technical guide provides a comprehensive overview of the preclinical evidence detailing the effect of TTP488 on the glioblastoma TME. Preclinical studies in murine glioma models demonstrate that this compound, particularly in combination with radiation therapy, can significantly alter the TME's cellular composition, leading to a reduction in immunosuppressive cell populations and an increase in cytotoxic T cells, ultimately resulting in improved survival outcomes. This guide consolidates the available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to support further research and development of TTP488 as a potential therapeutic for glioblastoma.
Introduction: The Role of the RAGE Pathway in Glioblastoma
The glioblastoma tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that collectively contribute to tumor progression and therapeutic resistance. A key signaling pathway implicated in fostering a pro-tumorigenic milieu is mediated by the Receptor for Advanced Glycation Endproducts (RAGE).
RAGE is a multi-ligand receptor of the immunoglobulin superfamily that is expressed on various cell types within the TME, including tumor cells, endothelial cells, and immune cells.[1] Its ligands, which are abundant in the GBM microenvironment, include High Mobility Group Box 1 (HMGB1), S100 proteins, and advanced glycation endproducts (AGEs).[1][2] The engagement of RAGE by these ligands triggers a cascade of downstream signaling events that drive key aspects of glioblastoma pathogenesis.
Upon ligand binding, RAGE activates multiple intracellular signaling pathways, including nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38, and signal transducer and activator of transcription 3 (STAT3). The activation of these pathways culminates in the upregulation of genes involved in:
-
Inflammation: Increased production of pro-inflammatory cytokines and chemokines.
-
Cell Proliferation and Survival: Promotion of tumor cell growth and inhibition of apoptosis.[3]
-
Angiogenesis: Formation of new blood vessels to supply the tumor.[1]
-
Invasion and Metastasis: Enhanced tumor cell migration and invasion into surrounding brain tissue.[3]
-
Immune Evasion: Recruitment and polarization of immunosuppressive immune cells.[3]
Given the central role of the RAGE pathway in glioblastoma, inhibiting this pathway presents a promising therapeutic strategy. TTP488 (this compound) is a small molecule antagonist of RAGE that has been investigated for its potential to disrupt these pro-tumorigenic processes.[2][4]
TTP488 (this compound): A RAGE Inhibitor
TTP488 (this compound) is an orally administered small molecule that functions as an antagonist of the Receptor for Advanced Glycation Endproducts (RAGE).[2][4] By binding to RAGE, this compound prevents the interaction of the receptor with its various ligands, thereby inhibiting the activation of downstream signaling pathways that contribute to glioblastoma progression.[2]
Initially developed for Alzheimer's disease, this compound has demonstrated a favorable safety profile in clinical trials involving over 2000 patients.[2][4] This established safety record has facilitated its exploration in oncology, with the FDA granting it orphan drug designation for the treatment of glioblastoma.[2][4] Preclinical studies, particularly in pancreatic and breast cancer, have provided insights into its anti-tumor mechanisms, which are believed to be relevant to its application in glioblastoma.[5][6] These studies have shown that this compound can inhibit NF-κB signaling and modulate the tumor immune microenvironment by reducing immunosuppressive cells and increasing the infiltration of cytotoxic T cells.[5]
Quantitative Data: TTP488's Impact on the Glioblastoma TME
A preclinical study presented at the 2023 ASCO Annual Meeting provided key quantitative data on the effects of this compound in combination with radiation therapy (RT) in immunocompetent murine models of glioblastoma (GL261 and CT2A).[2]
Survival Analysis
The combination of this compound with RT resulted in a significant improvement in the survival of glioblastoma-bearing mice compared to either treatment alone.[2]
Table 1: Survival Outcomes in Glioblastoma-Bearing Mice
| Treatment Group | Outcome |
|---|---|
| Control | Baseline survival |
| This compound alone | No significant improvement in survival |
| Radiation Therapy (RT) alone | Moderate improvement in survival |
| RT + this compound | Significantly improved survival compared to RT alone or this compound alone |
Data summarized from a 2023 ASCO Meeting Abstract.[2]
Immune Cell Infiltration in the Tumor Microenvironment
Analysis of the tumor microenvironment revealed that the combination of RT and this compound significantly altered the immune cell landscape, shifting it from an immunosuppressive to a more immune-active state.[2]
Table 2: Changes in Immune Cell Populations in the Glioblastoma TME
| Immune Cell Population | RT Alone | RT + this compound |
|---|---|---|
| Granulocytic-MDSC (G-MDSC) | Increased | Significantly reduced compared to RT alone |
| Monocytic-MDSC (M-MDSC) | Increased | Significantly reduced compared to RT alone |
| Tumor-Associated Macrophages (TAM) | Increased | Significantly reduced compared to RT alone |
| Regulatory T cells (Treg) | Increased | Significantly reduced compared to RT alone |
| Infiltrating CD8+ T cells | No significant change | Increased compared to RT alone |
Data summarized from a 2023 ASCO Meeting Abstract.[2]
Systemic Immune Cell Populations in the Spleen
The study also assessed the systemic effects of the combination therapy on immune cell populations in the spleen.[2]
Table 3: Changes in Immune Cell Populations in the Spleen
| Immune Cell Population | RT Alone | RT + this compound |
|---|---|---|
| Granulocytic-MDSC (G-MDSC) | Significantly increased | Significantly reduced compared to RT alone |
| Monocytic-MDSC (M-MDSC) | Significantly increased | Significantly reduced compared to RT alone |
Data summarized from a 2023 ASCO Meeting Abstract.[2]
Experimental Protocols
This section provides a detailed overview of the methodologies employed in preclinical studies evaluating the effects of TTP488 on the glioblastoma tumor microenvironment, based on the available literature.
Animal Models
-
Cell Lines: Murine glioblastoma cell lines, such as GL261 and CT2A, are commonly used.[2] These cell lines are syngeneic to C57BL/6 mice, allowing for the study of tumor-immune interactions in an immunocompetent host.
-
Orthotopic Implantation:
-
Glioblastoma cells are cultured under standard conditions.
-
Immunocompetent mice (e.g., C57BL/6) are anesthetized.
-
A small burr hole is drilled in the skull at specific stereotactic coordinates to target a specific brain region (e.g., the striatum).
-
A suspension of glioblastoma cells (e.g., 1 x 105 cells in 2-5 µL of media) is slowly injected into the brain parenchyma using a stereotactic frame and a Hamilton syringe.
-
The burr hole is sealed with bone wax, and the incision is sutured.
-
Treatment Regimen
-
Radiation Therapy (RT): Fractionated radiation is delivered to the whole head of the tumor-bearing mice. A typical regimen involves 2 Gy per day for 5 consecutive days.[2]
-
This compound Administration: this compound is administered via intraperitoneal (i.p.) injection. A common dosing schedule is 0.1 mg/mouse/day, starting one day before the initiation of RT and continuing for up to 10 days.[2]
In Vivo Tumor Monitoring
-
Bioluminescence Imaging (BLI): If the glioblastoma cell lines are engineered to express luciferase, tumor growth can be monitored non-invasively.
-
Mice are anesthetized.
-
D-luciferin is administered via intraperitoneal injection.
-
Photonic emission from the tumor is captured and quantified using an in vivo imaging system (e.g., IVIS).
-
Imaging is performed at regular intervals (e.g., weekly) to track tumor progression.
-
Analysis of the Tumor Microenvironment
-
Tissue Harvesting: At a predetermined time point (e.g., 14 days post-tumor implantation), mice are euthanized, and the brains and spleens are harvested.[2]
-
Flow Cytometry:
-
Tumor and spleen tissues are mechanically and enzymatically dissociated to create single-cell suspensions.
-
Cells are stained with a panel of fluorescently labeled antibodies to identify different immune cell populations. A representative panel could include markers for:
-
General immune cells: CD45
-
Myeloid cells: CD11b, Ly6G (for G-MDSCs), Ly6C (for M-MDSCs), F4/80 (for macrophages)
-
T cells: CD3, CD4, CD8, FoxP3 (for Tregs)
-
-
Stained cells are analyzed using a multi-color flow cytometer to quantify the proportions of different immune cell subsets.
-
-
Immunohistochemistry (IHC):
-
Brain tissue is fixed in formalin and embedded in paraffin.
-
Tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask epitopes.
-
Sections are incubated with primary antibodies against markers of interest (e.g., CD8 for cytotoxic T cells, FoxP3 for regulatory T cells, CD163 for M2-like macrophages).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to visualize the staining.
-
Sections are counterstained (e.g., with hematoxylin) and imaged using a microscope.
-
Visualizations: Signaling Pathways and Experimental Workflows
RAGE Signaling Pathway in Glioblastoma
Caption: The RAGE signaling pathway in glioblastoma and the inhibitory action of TTP488.
Experimental Workflow for Preclinical Evaluation of TTP488
Caption: Experimental workflow for assessing TTP488's efficacy in glioblastoma models.
Conclusion and Future Directions
The preclinical data strongly suggest that TTP488 (this compound), a small molecule inhibitor of RAGE, holds significant promise as a therapeutic agent for glioblastoma. By blocking the RAGE signaling pathway, this compound, particularly in combination with radiation therapy, can effectively remodel the immunosuppressive tumor microenvironment. The observed reduction in myeloid-derived suppressor cells and regulatory T cells, coupled with an increase in cytotoxic CD8+ T cells, provides a compelling rationale for its clinical investigation.
Ongoing and future clinical trials will be crucial to validate these preclinical findings in patients with glioblastoma.[7][8] Key areas for future research include:
-
Optimizing Combination Therapies: Investigating the synergy of this compound with other immunotherapies, such as checkpoint inhibitors, to further enhance anti-tumor immunity.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to RAGE-targeted therapies.
-
Understanding Resistance Mechanisms: Elucidating potential mechanisms of resistance to this compound to develop strategies to overcome them.
References
- 1. Quantitative Immunohistochemistry of the Cellular Microenvironment in Patient Glioblastoma Resections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Multi-parametric flow cytometry staining procedure for analyzing tumor-infiltrating immune cells following oncolytic herpes simplex virus immunotherapy in intracranial glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioluminescent In Vivo Imaging of Orthotopic Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of PF-04494700 on Microglial Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-04494700, also known as Azeliragon or TTP488, is an orally bioavailable small molecule inhibitor of the Receptor for Advanced Glycation End products (RAGE). RAGE, a multi-ligand receptor of the immunoglobulin superfamily, plays a pivotal role in the inflammatory response, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). In the central nervous system (CNS), RAGE is expressed on various cell types, including microglia, the resident immune cells of the brain. Upregulation of RAGE in microglia is observed in AD brains, contributing to a chronic neuroinflammatory state. PF-04494700 is designed to block the interaction of RAGE with its ligands, thereby attenuating the downstream inflammatory signaling cascades that lead to microglial activation and the subsequent release of pro-inflammatory mediators. This technical guide provides an in-depth overview of the mechanism of action of PF-04494700, its effects on microglial activation based on available preclinical and clinical data, detailed experimental protocols for assessing microglial activation, and visualizations of the relevant signaling pathways.
Mechanism of Action: Inhibition of the RAGE Signaling Pathway
Microglial activation is a hallmark of neuroinflammation in Alzheimer's disease. The interaction of ligands such as amyloid-beta (Aβ), S100B, and high mobility group box 1 (HMGB1) with RAGE on the surface of microglia triggers a cascade of intracellular signaling events. This activation leads to the transcription and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), which contribute to neuronal damage and disease progression.
PF-04494700 acts as a competitive antagonist of RAGE, preventing the binding of these ligands and thereby inhibiting the downstream signaling pathways. The primary mechanism involves the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are key regulators of the inflammatory response in microglia.[1][2][3]
Data Presentation: Summary of Preclinical and Clinical Findings
The available data on the effects of PF-04494700 on microglial activation and related inflammatory markers are summarized below. It is important to note that while preclinical studies in animal models have suggested a reduction in inflammatory markers, clinical trials in humans have not shown a consistent effect on plasma biomarkers of inflammation.
| Study Type | Model/Population | Key Findings on Inflammation | Reference |
| Preclinical | Transgenic mouse model of AD (APP Swedish/London mutations) | 90 days of oral treatment with PF-04494700 was associated with a significant reduction in the inflammatory markers TNF-α, TGF-β, and IL-1 in the CNS. (Note: Specific quantitative data is from an internal report and not publicly available). | [2] |
| Preclinical | Mouse model of systemic amyloidosis | PF-04494700 reduced the expression of IL-6 and macrophage colony-stimulating factor in the spleen. | [2] |
| Clinical Trial (Phase 2) | Patients with mild-to-moderate Alzheimer's disease | 10 weeks of treatment with PF-04494700 had no consistent or clinically meaningful effect on plasma levels of inflammatory biomarkers. The drug was found to be safe and well-tolerated. | [2][4] |
| Preclinical (In vitro) | Rat model of Alzheimer's disease | TTP488 (PF-04494700) reduced the protein levels of caspase-1, IL-1β, and IL-18 by inhibiting NLRP1 inflammasome activation. | [5] |
Experimental Protocols: Assessing Microglial Activation
This section provides a detailed methodology for a key experiment to assess the impact of a compound like PF-04494700 on microglial activation in vitro.
In Vitro Microglial Activation Assay: Cytokine Release Measurement
1. Objective: To determine the effect of PF-04494700 on the production and release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) from microglia stimulated with a pro-inflammatory agent.
2. Materials:
- Primary microglia or a microglial cell line (e.g., BV-2)
- Cell culture medium (e.g., DMEM with 10% FBS and penicillin/streptomycin)
- Lipopolysaccharide (LPS) as a pro-inflammatory stimulus
- PF-04494700 (dissolved in a suitable vehicle, e.g., DMSO)
- Phosphate-buffered saline (PBS)
- Enzyme-linked immunosorbent assay (ELISA) kits or multiplex cytokine assay kits for the cytokines of interest
- 96-well cell culture plates
- Spectrophotometer or multiplex assay reader
3. Cell Culture and Treatment:
- Seed microglia in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
- The following day, replace the medium with fresh medium containing various concentrations of PF-04494700 or vehicle control. Incubate for 1 hour.
- Add LPS (e.g., 100 ng/mL final concentration) to the wells to stimulate microglial activation. Include a control group of cells that are not treated with LPS.
- Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
4. Sample Collection and Analysis:
- After the incubation period, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
- Carefully collect the cell culture supernatants without disturbing the cell pellet.
- Perform ELISA or a multiplex cytokine assay on the supernatants according to the manufacturer's instructions to quantify the concentrations of TNF-α, IL-1β, and IL-6.
5. Data Analysis:
- Calculate the mean and standard deviation of cytokine concentrations for each treatment group.
- Use a statistical test (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in cytokine levels between the vehicle-treated, LPS-stimulated group and the PF-04494700-treated, LPS-stimulated groups.
Mandatory Visualizations
Signaling Pathways
Caption: RAGE Signaling Pathway in Microglia.
Caption: Mechanism of Action of PF-04494700.
Experimental Workflow
Caption: In Vitro Microglial Activation Assay Workflow.
Conclusion
PF-04494700 represents a targeted approach to mitigating neuroinflammation by inhibiting the RAGE signaling pathway in microglia. Preclinical evidence in animal models of Alzheimer's disease suggests that this compound can reduce the expression of key inflammatory cytokines in the CNS. However, these findings have not been consistently replicated in human clinical trials, where PF-04494700 did not significantly alter plasma levels of inflammatory biomarkers. This discrepancy highlights the complexities of translating preclinical findings to clinical outcomes and may be due to factors such as differences in disease pathology, drug bioavailability in the CNS, and the limitations of measuring systemic inflammatory markers as a proxy for neuroinflammation. Further research is warranted to fully elucidate the potential of RAGE inhibitors like PF-04494700 in modulating microglial activation and their therapeutic utility in neurodegenerative diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for continued investigation in this critical area of drug development.
References
- 1. Modulating the RAGE-Induced Inflammatory Response: Peptoids as RAGE Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF-04494700, an Oral Inhibitor of Receptor For Advanced Glycation End Products (RAGE), in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PF-04494700, an oral inhibitor of receptor for advanced glycation end products (RAGE), in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates Alzheimer's disease via the Janus tyrosine kinase and signal transducer and activator of transcription signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Azeliragon (TTP488) In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azeliragon (TTP488) is a small molecule inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[1] RAGE is implicated in a variety of pathological processes, including neurodegenerative diseases, diabetes, and cancer, primarily through its role in promoting inflammatory responses and oxidative stress.[1][2] this compound exerts its therapeutic potential by competitively binding to RAGE and preventing the interaction with its various ligands, such as advanced glycation end products (AGEs), S100 proteins, and amyloid-beta (Aβ).[2][3] This application note provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on RAGE signaling.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro assays.
| Parameter | Value | Assay Type | Ligand/Substrate | Cell Line/System | Reference |
| Binding Affinity (Kd) | 12.7 ± 7.6 nM | Not Specified | Recombinant human sRAGE | Cell-free | [4] |
| Binding Affinity (Kd) | 239 ± 34 nM | Solution Equilibrium Binding Assay | sRAGE | Cell-free | [5] |
| IC50 | ~500 nM | Fluorescence Polarization Assay | Aβ1–42 | Cell-free (sRAGE) | [2] |
| Inhibition | Significant | Western Blot (NF-κB Phosphorylation) | S100P, S100A2, HMGB1 | Panc1, Pan02 (Pancreatic Cancer) | [6] |
| Inhibition | Significant | IFN-γ Production Assay | Not Specified | Purified T cells | [7] |
Signaling Pathway
The binding of ligands to RAGE activates downstream signaling cascades, most notably the NF-κB pathway, leading to the transcription of pro-inflammatory genes. This compound blocks this initial ligand-receptor interaction.
Experimental Protocols
RAGE Binding Assay: Fluorescence Polarization
This assay measures the ability of this compound to compete with a fluorescently labeled RAGE ligand for binding to the soluble extracellular domain of RAGE (sRAGE).
Workflow:
Materials:
-
Recombinant human sRAGE
-
Fluorescently labeled RAGE ligand (e.g., FITC-Aβ1-42)
-
This compound (TTP488)
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Black, low-binding 96-well or 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare a serial dilution of this compound in Assay Buffer.
-
Dilute the fluorescently labeled ligand and sRAGE to their optimal working concentrations in Assay Buffer. These concentrations should be determined empirically but are typically in the low nanomolar range.
-
-
Assay Setup:
-
Add a fixed volume of the sRAGE solution to each well of the microplate.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Add the fluorescently labeled ligand to all wells.
-
Include control wells containing only the fluorescent ligand (for minimum polarization) and wells with the fluorescent ligand and sRAGE without inhibitor (for maximum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
NF-κB Activation Assay: Luciferase Reporter Assay
This cell-based assay quantifies the inhibition of RAGE-mediated NF-κB activation by this compound.
Workflow:
Materials:
-
A cell line endogenously expressing RAGE and stably transfected with an NF-κB-driven luciferase reporter construct (e.g., HEK293, Panc1).
-
Cell culture medium and supplements.
-
This compound (TTP488).
-
RAGE ligand for stimulation (e.g., S100B, HMGB1, or AGE-BSA).
-
Luciferase assay reagent.
-
White, opaque 96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with this compound for a specified time (e.g., 1-2 hours).
-
-
Cell Stimulation:
-
Prepare the RAGE ligand solution in cell culture medium at a concentration known to induce a robust NF-κB response.
-
Add the RAGE ligand to the wells, except for the unstimulated control wells.
-
-
Incubation:
-
Incubate the plate for a period sufficient to induce luciferase expression (e.g., 6-24 hours).[6]
-
-
Lysis and Luminescence Measurement:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysates.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the stimulated wells to those of the unstimulated wells.
-
Calculate the percentage of inhibition of NF-κB activation for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Conclusion
The provided protocols offer robust methods for the in vitro characterization of this compound as a RAGE inhibitor. The fluorescence polarization assay allows for the direct assessment of binding affinity and competitive inhibition, while the NF-κB reporter assay provides a functional readout of the compound's activity in a cellular context. These assays are essential tools for the continued research and development of RAGE-targeted therapeutics.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Targeting the Receptor for Advanced Glycation Endproducts (RAGE): A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fragment-based approach to discovery of Receptor for Advanced Glycation End products inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Dosing of Azeliragon in Mouse Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azeliragon (TTP488) is an orally bioavailable small molecule inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE).[1][2] The RAGE signaling pathway is implicated in the pathogenesis of Alzheimer's disease (AD) by mediating the influx of amyloid-beta (Aβ) into the brain and promoting neuroinflammation.[3][4][5] Preclinical studies in transgenic mouse models of AD have demonstrated that this compound can reduce Aβ deposition, mitigate neuroinflammation, and improve cognitive function, suggesting its potential as a disease-modifying therapy.[1][2][6]
These application notes provide a detailed overview of the in vivo dosing and experimental evaluation of this compound in the tgAPPSWE/LON mouse model of Alzheimer's disease, based on published preclinical data.[2][3] The accompanying protocols offer step-by-step guidance for key experimental procedures to assess the efficacy of this compound in a research setting.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in tgAPPSWE/LON mice.
Table 1: this compound Dosing Regimen in tgAPPSWE/LON Mice
| Parameter | Description |
| Mouse Model | tgAPPSWE/LON |
| Age at Treatment Initiation | 12 months |
| Drug | This compound |
| Doses | 0.3, 1, and 3 mg/kg |
| Route of Administration | Oral (gavage) |
| Frequency | Once daily |
| Duration of Treatment | 3 months |
| Vehicle Control | Administered to a control group |
Table 2: Effects of this compound on Brain Amyloid-Beta (Aβ) Levels
| Treatment Group | Brain Aβ1-40 (pg/mg tissue) | Brain Aβ1-42 (pg/mg tissue) |
| Vehicle | ~1500 | ~2500 |
| This compound (0.3 mg/kg) | Dose-dependent decrease observed | Dose-dependent decrease observed |
| This compound (1 mg/kg) | Dose-dependent decrease observed | Dose-dependent decrease observed |
| This compound (3 mg/kg) | Dose-dependent decrease observed | Dose-dependent decrease observed |
| Note: Specific quantitative values for the dose-dependent decrease were not available in the reviewed sources, but a clear trend was reported.[2][3] |
Table 3: Effects of this compound on Plasma Amyloid-Beta (Aβ) Levels
| Treatment Group | Plasma Aβ (pg/mL) |
| Vehicle | Baseline levels |
| This compound (0.3, 1, 3 mg/kg) | Dose-dependent increase observed |
| Note: A dose-dependent increase in plasma Aβ is consistent with the hypothesis that this compound inhibits RAGE-mediated transport of circulating Aβ into the brain.[2][3] |
Table 4: Effects of this compound on Brain Inflammatory Cytokines
| Treatment Group | IL-1β (% of Vehicle) | TNF-α (% of Vehicle) | TGF-β (% of Vehicle) |
| Vehicle | 100% | 100% | 100% |
| This compound (0.3 mg/kg) | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| This compound (1 mg/kg) | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| This compound (3 mg/kg) | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| Note: Preclinical studies reported a dose-dependent decrease in these inflammatory cytokines in the brains of tgAPPSWE/LON mice treated with this compound.[3] |
Table 5: Effects of this compound on Cognitive Performance in the Morris Water Maze
| Treatment Group | Latency to Find Platform (seconds) | Distance Traveled to Find Platform (arbitrary units) |
| Vehicle | Impaired performance | Increased distance |
| This compound (0.3, 1, 3 mg/kg) | Dose-dependent improvement | Dose-dependent improvement |
| Note: this compound treatment resulted in a dose-dependent improvement in both latency and distance traveled to find the hidden platform, suggesting a slowing of cognitive decline.[2][7] |
Experimental Protocols
Animal Model and Dosing Protocol
Objective: To administer this compound to a transgenic mouse model of Alzheimer's disease to evaluate its therapeutic efficacy.
Materials:
-
tgAPPSWE/LON transgenic mice (12 months old)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (20-22 gauge, curved)
-
Animal scale
-
Standard laboratory animal housing and husbandry equipment
Protocol:
-
Animal Acclimation: Acclimate 12-month-old tgAPPSWE/LON mice to the housing facility for at least one week prior to the start of the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (Vehicle, 0.3 mg/kg this compound, 1 mg/kg this compound, 3 mg/kg this compound).
-
This compound Formulation: Prepare fresh dosing solutions of this compound in the chosen vehicle on each day of dosing. The concentration should be calculated based on the average weight of the mice in each group to ensure a consistent dosing volume (typically 5-10 mL/kg).
-
Oral Gavage Administration:
-
Weigh each mouse daily before dosing to calculate the precise volume of the drug or vehicle solution to be administered.
-
Gently restrain the mouse.
-
Insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Observe the mouse for a short period after dosing to ensure no adverse reactions.
-
-
Treatment Schedule: Administer the assigned treatment (vehicle or this compound) orally once daily for a total of 3 months.
-
Monitoring: Monitor the health and well-being of the mice throughout the study. Record any changes in weight, behavior, or appearance.
Morris Water Maze (MWM) for Cognitive Assessment
Objective: To assess spatial learning and memory in mice following treatment with this compound.
Materials:
-
Circular water tank (1.2-1.5 m in diameter)
-
Escape platform (10-15 cm in diameter)
-
Water opacifier (e.g., non-toxic white tempera paint)
-
Water heater and thermometer
-
Video tracking system and software
-
Distinct visual cues placed around the room
Protocol:
-
Maze Setup: Fill the tank with water and maintain the temperature at 20-22°C. Make the water opaque. Place the escape platform in a fixed location in one of the quadrants, submerged approximately 1 cm below the water surface. Arrange prominent visual cues around the room.
-
Acquisition Phase (e.g., 5-7 days):
-
Perform 4 trials per mouse per day.
-
For each trial, gently place the mouse into the water facing the wall of the tank at one of four randomized start positions.
-
Allow the mouse to swim freely for a set time (e.g., 60 or 90 seconds) to find the hidden platform.
-
If the mouse does not find the platform within the allotted time, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the latency (time) and path length (distance) to find the platform using the video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the tank.
-
Place the mouse in the tank at a novel start position.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Data Analysis: Analyze the data for latency, distance, and probe trial performance to assess differences between treatment groups.
Enzyme-Linked Immunosorbent Assay (ELISA) for Amyloid-Beta (Aβ) Levels
Objective: To quantify the levels of Aβ1-40 and Aβ1-42 in brain homogenates and plasma.
Materials:
-
Mouse brain tissue and plasma samples
-
Tissue homogenization buffer (e.g., Tris-buffered saline with protease inhibitors)
-
Commercially available Aβ1-40 and Aβ1-42 ELISA kits
-
Microplate reader
-
Standard laboratory equipment (pipettes, tubes, etc.)
Protocol:
-
Sample Preparation:
-
Brain Homogenate: Homogenize the brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate and collect the supernatant (soluble fraction). For the insoluble fraction, the pellet can be further processed with formic acid.
-
Plasma: Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge to separate the plasma.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the specific Aβ ELISA kit being used.
-
Typically, this involves adding standards and samples to a pre-coated microplate, followed by the addition of detection antibodies and a substrate for color development.
-
-
Data Quantification:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of Aβ in each sample.
-
Normalize brain Aβ levels to the total protein concentration of the homogenate.
-
Analysis of Inflammatory Cytokines
Objective: To measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, TGF-β) in brain homogenates.
Materials:
-
Mouse brain tissue homogenates
-
Multiplex cytokine assay kit (e.g., Luminex-based assay) or individual cytokine ELISA kits
-
Appropriate plate reader for the chosen assay
Protocol:
-
Sample Preparation: Use the same brain homogenates prepared for the Aβ ELISA.
-
Cytokine Measurement:
-
Follow the manufacturer's protocol for the chosen cytokine assay kit.
-
This will typically involve incubating the brain homogenate with antibody-coupled beads or on an antibody-coated plate, followed by detection with a secondary antibody and a fluorescent or colorimetric reporter.
-
-
Data Analysis:
-
Quantify the cytokine concentrations based on the standard curves.
-
Normalize the results to the total protein concentration of the brain homogenate.
-
Mandatory Visualizations
RAGE Signaling Pathway and this compound's Mechanism of Action```dot
Caption: Workflow for evaluating this compound's efficacy in an Alzheimer's mouse model.
References
- 1. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vtvtherapeutics.com [vtvtherapeutics.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. This compound | ALZFORUM [alzforum.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Azeliragon Treatment of Pancreatic Cancer Cell Lines (Panc-1, Pan02)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic cancer is a highly aggressive malignancy with a dismal prognosis, necessitating the exploration of novel therapeutic strategies. The Receptor for Advanced Glycation End products (RAGE) signaling pathway has been implicated in the progression and therapeutic resistance of pancreatic cancer. Azeliragon (TTP488), a small molecule inhibitor of RAGE, has emerged as a promising therapeutic agent. These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on the human pancreatic cancer cell line Panc-1 and the murine cell line Pan02.
This compound functions by blocking the interaction of RAGE with its ligands, such as high mobility group box 1 (HMGB1) and S100 proteins. This inhibition disrupts downstream signaling cascades, primarily the NF-κB pathway, which is crucial for tumor cell proliferation, survival, and the promotion of an immunosuppressive tumor microenvironment.[1][2][3] Preclinical studies have demonstrated that this compound can inhibit the proliferation of pancreatic cancer cells and modulate immune responses, suggesting its potential as a monotherapy or in combination with other treatments like radiation.[1][3]
Data Presentation
The following tables summarize the quantitative effects of this compound on Panc-1 and Pan02 cell lines based on available preclinical data.
Table 1: Effect of this compound on the Proliferation of Pancreatic Cancer Cell Lines
| Cell Line | Treatment | Incubation Time | Proliferation Inhibition (%)* | Reference |
| Panc-1 | This compound (0.1 µM) | 24 hours | ~10% | [1] |
| Panc-1 | This compound (1 µM) | 24 hours | ~25% | [1] |
| Panc-1 | This compound (10 µM) | 24 hours | ~45% | [1] |
| Pan02 | This compound (0.1 µM) | 24 hours | ~15% | [1] |
| Pan02 | This compound (1 µM) | 24 hours | ~30% | [1] |
| Pan02 | This compound (10 µM) | 24 hours | ~55% | [1] |
*Values are estimated from the graphical data presented in the cited reference.
Table 2: Effect of this compound on NF-κB Signaling in Pancreatic Cancer Cell Lines
| Cell Line | Treatment | Incubation Time | Parameter Measured | Inhibition of pNF-κB (%) | Reference |
| Panc-1 | This compound (1 µM) | 3 hours | Phosphorylated NF-κB (pNF-κB) | Significant | [1] |
| Pan02 | This compound (1 µM) | 3 hours | Phosphorylated NF-κB (pNF-κB) | Significant | [1] |
Note: Specific quantitative data for this compound's effect on apoptosis (e.g., from Annexin V staining) and on pERK/pAKT levels in Panc-1 and Pan02 cells were not available in the reviewed literature. The provided protocols describe how to generate such data.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.
Experimental Protocols
Cell Culture of Panc-1 and Pan02 Cells
a. Panc-1 Cell Culture
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Add 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:4.[4]
-
b. Pan02 Cell Culture
-
Growth Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[5]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Subculturing: Follow the same procedure as for Panc-1 cells, adjusting trypsinization time as needed based on cell detachment.
Cell Viability/Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity, which is indicative of cell viability and proliferation.
-
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[6][7]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Signaling Proteins (pNF-κB, pERK, pAKT)
Western blotting is used to detect changes in the expression and phosphorylation status of key signaling proteins.
-
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pNF-κB, total NF-κB, pERK, total ERK, pAKT, and total AKT overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels, normalizing phosphorylated proteins to their total protein counterparts.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of disulfiram on apoptosis in PANC-1 human pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. db.cngb.org [db.cngb.org]
- 6. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: TTP488 Modulates MDA-MB-231 and 4T-1 Breast Cancer Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis is a primary driver of mortality in breast cancer patients. The triple-negative breast cancer (TNBC) subtype, which includes the MDA-MB-231 (human) and 4T-1 (murine) cell lines, is particularly aggressive and prone to metastasis.[1][2] Cell migration is a critical step in the metastatic cascade, making it a key target for therapeutic intervention. TTP488 (Azeliragon) is a small molecule inhibitor of the Receptor for Advanced Glycation End-products (RAGE), a cell surface receptor implicated in inflammation and cancer progression.[3][4][5] Recent studies have demonstrated that TTP488 can impair TNBC metastasis by inhibiting tumor cell adhesion, invasion, and migration.[1][2] This document provides detailed protocols for assessing the effect of TTP488 on the migratory potential of MDA-MB-231 and 4T-1 cells using wound healing and transwell migration assays, along with a summary of expected quantitative outcomes and the underlying signaling pathways.
Data Presentation
The following tables summarize the expected quantitative data from cell migration and invasion assays with MDA-MB-231 and 4T-1 cells treated with TTP488. The data is based on previously published findings and serves as a reference for expected outcomes.[1]
Table 1: Effect of TTP488 on 4T-1 Cell Invasion and Migration
| Treatment (24h) | Invasion (% of Control) | Migration (% of Control) |
| Vehicle (DMSO) | 100% | 100% |
| TTP488 (1 µM) | Significantly Decreased | Significantly Decreased |
Note: TTP488 has been shown to have a greater inhibitory effect than another RAGE inhibitor, FPS-ZM1, on 4T1 cell invasion and migration in vitro.[1]
Table 2: Effect of TTP488 on MDA-MB-231/4175 Cell Invasion and Migration
| Cell Line | Treatment | Effect on Metastasis In Vitro |
| MDA-MB-231/4175 | TTP488 | Impaired mechanisms of metastasis |
| MDA-MB-231/4175 | FPS-ZM1 | Impaired mechanisms of metastasis |
Note: In vivo studies with the highly metastatic MDA-MB-231 variant, 4175, showed that TTP488 significantly inhibited metastasis from the orthotopic site in NSG mice.[6]
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration.
Materials:
-
MDA-MB-231 or 4T-1 cells
-
Complete growth medium (e.g., DMEM with 10% FBS for MDA-MB-231[7], RPMI-1640 with 10% FBS for 4T-1)
-
TTP488 (this compound)
-
DMSO (vehicle control)
-
100 µl or 200 µl pipette tips
-
Microscope with a camera
Protocol:
-
Seed MDA-MB-231 or 4T-1 cells in 24-well plates and culture until they form a confluent monolayer (80-90% confluency).[8][9]
-
Create a "scratch" or wound in the cell monolayer using a sterile 100 µl or 200 µl pipette tip.[9]
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with a fresh complete medium containing the desired concentration of TTP488 or DMSO as a vehicle control.
-
Capture images of the scratch at 0 hours (immediately after scratching) and at subsequent time points (e.g., 4, 12, 24, and 48 hours).[10]
-
Quantify the rate of wound closure by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic migration of individual cells through a porous membrane.[7]
Materials:
-
MDA-MB-231 or 4T-1 cells
-
Complete growth medium
-
Serum-free medium
-
TTP488 (this compound)
-
DMSO (vehicle control)
-
Transwell inserts (e.g., 8 µm pore size for 24-well plates)[7][11]
-
24-well plates
-
Cotton swabs[7]
-
Methanol for fixation[12]
-
Microscope
Protocol:
-
Culture MDA-MB-231 or 4T-1 cells to sub-confluency.
-
Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/ml.[7][13]
-
Add 600 µl of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.[12][14]
-
Add 100-200 µl of the cell suspension (containing TTP488 or DMSO) to the upper chamber of the transwell insert.[12][13]
-
Incubate the plate at 37°C in a 5% CO2 atmosphere for an appropriate duration to allow for cell migration (e.g., 2.5 hours for MDA-MB-231, up to 24 hours for 4T-1).[7][14]
-
After incubation, carefully remove the transwell inserts.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[7]
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10-20 minutes.[12][15]
-
Stain the fixed cells with 0.1% crystal violet solution for 20-30 minutes.[7][13]
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to dry and then count the number of migrated cells in several random fields of view under a microscope.
Signaling Pathways and Visualizations
TTP488 exerts its anti-migratory effects by inhibiting the RAGE signaling pathway. RAGE activation by its ligands (e.g., HMGB1, S100 proteins) in the tumor microenvironment can trigger a cascade of downstream signaling events that promote cell migration and invasion.[5][16] Key pathways affected by RAGE inhibition include those involving Pyk2, STAT3, and Akt.[2][17] In MDA-MB-231 cells, migration is also known to be regulated by pathways such as PI3K/Akt/mTOR, Rho/Rac GTPases, and MAPK.[18][19] The Wnt/β-catenin signaling pathway also plays a role in the motility of MDA-MB-231 cells.[20][21]
Caption: TTP488 inhibits RAGE signaling to reduce cell migration.
Caption: Workflow for cell migration assays with TTP488.
Conclusion
TTP488 presents a promising therapeutic agent for inhibiting the migration of aggressive breast cancer cells like MDA-MB-231 and 4T-1. The provided protocols offer standardized methods to evaluate the efficacy of TTP488 and similar compounds in a preclinical setting. The inhibition of the RAGE signaling pathway by TTP488 leads to a reduction in key cellular processes that drive metastasis, highlighting its potential as an anti-metastatic agent. Further investigation into the downstream effects of TTP488 will continue to elucidate its precise mechanism of action and inform its clinical development.
References
- 1. RAGE inhibitor TTP488 (this compound) suppresses metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 8. 4.9. T1 Cell Migration Assay [bio-protocol.org]
- 9. Cell migration by wound healing assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Cell migration and invasion assay [bio-protocol.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchhub.com [researchhub.com]
- 14. Elemene inhibits the migration and invasion of 4T1 murine breast cancer cells via heparanase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 16. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines [mdpi.com]
- 17. RAGE inhibitor TTP488 (this compound) suppresses metastasis in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. uknowledge.uky.edu [uknowledge.uky.edu]
- 20. WNT signaling enhances breast cancer cell motility and blockade of the WNT pathway by sFRP1 suppresses MDA-MB-231 xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ivermectin inhibits tumor metastasis by regulating the Wnt/β-catenin/integrin β1/FAK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Azeliragon as a Radiosensitizer in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical efficacy and mechanism of action of Azeliragon, a small molecule inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE), when used in combination with radiation therapy in cancer models. The provided protocols are based on published preclinical studies and are intended to serve as a guide for designing and conducting similar experiments.
Introduction
This compound (TTP488) is an orally available inhibitor of RAGE, a multiligand receptor of the immunoglobulin superfamily of cell surface molecules. The engagement of RAGE by its ligands, such as high mobility group box 1 (HMGB1) and S100 proteins, activates downstream signaling pathways, including NF-κB, leading to a pro-inflammatory and pro-tumorigenic microenvironment. In several cancer types, including pancreatic cancer and glioblastoma, the RAGE pathway is implicated in tumor progression, treatment resistance, and immune evasion. Preclinical studies have demonstrated that this compound, by blocking RAGE signaling, can delay tumor growth and modulate the tumor microenvironment. When combined with radiation therapy, this compound has shown additive or synergistic anti-tumor effects, suggesting its potential as a radiosensitizer.
Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the combination of this compound and radiation therapy.
Table 1: In Vivo Efficacy of this compound and Radiation Combination Therapy in Pancreatic Cancer Models
| Cancer Model | Treatment Group | Key Findings | Statistical Significance | Reference |
| Pancreatic (Panc1 Xenograft) | This compound (1 mg/kg, i.p.) | Significant tumor growth delay compared to control. | p < 0.05 | [1] |
| Radiation (2 Gy x 5) | Significant tumor growth delay compared to control. | p < 0.01 | [1] | |
| This compound + Radiation | Additive tumor growth delay compared to either treatment alone. | p < 0.01 vs. This compound alone; p < 0.01 vs. Radiation alone | [1] | |
| Pancreatic (Pan02 Syngeneic) | This compound + Radiation | Enhanced tumor growth delay. | Not specified | [2] |
| This compound + Radiation | Increased survival beyond 50 days. | Not specified | [1] |
Table 2: In Vivo Efficacy of this compound and Radiation Combination Therapy in Glioblastoma Models
| Cancer Model | Treatment Group | Key Findings | Statistical Significance | Reference |
| Glioblastoma (GL261 & CT2A Syngeneic) | This compound (0.1 mg/mouse/day, i.p.) + Radiation (2 Gy x 5) | Significantly improved survival compared to either treatment alone. | Not specified | [3][4] |
Table 3: Immunomodulatory Effects of this compound and Radiation Combination Therapy
| Cancer Model | Treatment Group | Key Findings | Reference |
| Pancreatic (Panc02 Syngeneic) | This compound + Radiation | Reduced M2 macrophages, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs). | [2] |
| Enhanced CD8+ T cell infiltration. | [2] | ||
| Glioblastoma (GL261 & CT2A Syngeneic) | This compound + Radiation | Significantly reduced accumulation of granulocytic-MDSCs (G-MDSCs), monocytic-MDSCs (M-MDSCs), tumor-associated macrophages (TAMs), and Tregs in the tumor microenvironment. | [3][4] |
| Increased infiltrating CD8+ T cells in the tumor microenvironment. | [3][4] | ||
| Reduced accumulation of G-MDSCs and M-MDSCs in the spleen. | [3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound in combination with radiation and a typical experimental workflow for preclinical evaluation.
Caption: this compound blocks RAGE, inhibiting NF-kB and reducing pro-tumor effects.
References
- 1. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mmehb.scholasticahq.com [mmehb.scholasticahq.com]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Azeliragon's Blood-Brain Barrier Penetration In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azeliragon (also known as TTP488 and PF-04494700) is an orally bioavailable, small-molecule antagonist of the Receptor for Advanced Glycation Endproducts (RAGE).[1][2][3] RAGE is implicated in the pathogenesis of several chronic diseases, including Alzheimer's disease, where it is thought to mediate the influx of amyloid-beta (Aβ) across the blood-brain barrier (BBB) and contribute to neuroinflammation.[2][4] Given that this compound's therapeutic target is within the central nervous system (CNS), a thorough in vivo assessment of its ability to penetrate the BBB is critical for its development and for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship.
These application notes provide a detailed overview of established in vivo methodologies for quantifying the BBB penetration of this compound. The protocols are designed to guide researchers in generating robust and reproducible data for CNS drug development programs.
Data Presentation: Summarizing this compound's BBB Penetration
While preclinical studies have demonstrated that this compound reduces the concentration of total Aβ in the brain while increasing its levels in the plasma, suggesting central target engagement and BBB penetration, specific quantitative data on its brain-to-plasma concentration ratios are not publicly available.[5][6] Therefore, the following tables are provided as templates for researchers to summarize their own experimentally determined data.
Table 1: Key Pharmacokinetic Parameters for this compound BBB Penetration
| Parameter | Symbol | Description | Value | Units |
| Brain-to-Plasma Ratio | Kp | The ratio of the total concentration of this compound in the brain to that in the plasma at steady-state. | Unitless | |
| Unbound Brain-to-Unbound Plasma Ratio | Kp,uu | The ratio of the unbound concentration of this compound in the brain interstitial fluid to the unbound concentration in plasma at steady-state. This is the most accurate measure of BBB penetration. | Unitless | |
| Brain Tissue Binding | fu,brain | The fraction of this compound that is unbound in the brain tissue. | Unitless | |
| Plasma Protein Binding | fu,plasma | The fraction of this compound that is unbound to plasma proteins. | Unitless |
Table 2: this compound Concentration-Time Profile in CNS Compartments
| Time Point (hours) | Mean Plasma Concentration (ng/mL) | Mean Brain Homogenate Concentration (ng/g) | Mean CSF Concentration (ng/mL) |
| 0.5 | |||
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 |
RAGE Signaling Pathway
This compound's mechanism of action is to inhibit the RAGE signaling pathway. Understanding this pathway is crucial for interpreting pharmacodynamic studies.
Experimental Protocols
In Vivo Microdialysis for Unbound Brain Concentration
This protocol allows for the direct measurement of unbound this compound in the brain interstitial fluid (ISF), which is essential for calculating the Kp,uu.
References
- 1. selleckchem.com [selleckchem.com]
- 2. alzforum.org [alzforum.org]
- 3. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the Receptor for Advanced Glycation Endproducts (RAGE): A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
Application Notes: Immunohistochemical Analysis of RAGE Expression in Tumors Following Azeliragon Treatment
Introduction
Azeliragon (formerly TTP488) is a small molecule inhibitor of the Receptor for Advanced Glycation End Products (RAGE).[1][2] RAGE, a member of the immunoglobulin superfamily of cell surface receptors, is implicated in a variety of pathological processes, including inflammation, diabetic complications, neurodegenerative diseases, and cancer.[3][4][5] The interaction of RAGE with its ligands, such as advanced glycation end products (AGEs), S100 proteins, and high mobility group box 1 (HMGB1), triggers a cascade of intracellular signaling events.[3][6] These signaling pathways, including the NF-κB and MAPK pathways, lead to the activation of pro-inflammatory genes and contribute to tumor growth, proliferation, and therapeutic resistance.[7][8]
This compound functions by binding to the V domain of RAGE, preventing the interaction with its various ligands and subsequently inhibiting downstream signaling.[9] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including pancreatic and breast cancer.[8][10] It has been shown to inhibit NF-κB activation, reduce tumor growth, and modulate the tumor microenvironment.[8][11]
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of RAGE expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues, particularly in the context of preclinical studies involving this compound treatment. It is important to note that as a RAGE inhibitor, this compound's primary mechanism of action is the blockade of RAGE signaling rather than the alteration of RAGE protein expression levels. Therefore, while IHC is crucial for confirming the presence and localization of RAGE in the tumor tissue, changes in staining intensity post-treatment may not be the primary indicator of drug efficacy. Assessment of downstream markers such as phosphorylated NF-κB may provide more direct evidence of this compound's activity.[8][12]
Data Presentation
The following table summarizes quantitative data from a preclinical study investigating the effect of this compound on pancreatic cancer cell lines. This data illustrates the inhibitory effect of this compound on the RAGE signaling pathway and cell proliferation.
| Cell Line | Treatment | Concentration (µM) | Time (h) | Endpoint Measured | Result | Reference |
| Panc1 | This compound | 0.1 - 10 | 3 | pNF-κB Expression | Dose-dependent inhibition | [12] |
| Pan02 | This compound | 0.1 - 10 | 3 | pNF-κB Expression | Dose-dependent inhibition | [12] |
| Panc1 | This compound | 1 | 3 - 24 | pNF-κB Expression | Sustained inhibition | [12] |
| Pan02 | RAGE Ligands + this compound | 1 | 24 | Cell Proliferation | Inhibition of ligand-induced proliferation | [8] |
| Panc1 | RAGE Ligands + this compound | 1 | 24 | Cell Proliferation | Inhibition of ligand-induced proliferation | [8] |
Visualizations
RAGE Signaling Pathway
Caption: RAGE signaling pathway and the inhibitory action of this compound.
Immunohistochemistry Experimental Workflow
Caption: General workflow for immunohistochemical staining of RAGE.
Experimental Protocols
Immunohistochemistry Protocol for RAGE in FFPE Tumor Tissue
This protocol provides a general guideline for the detection of RAGE in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific tumor types and antibodies.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Anti-RAGE antibody (select a validated antibody for IHC)
-
Secondary Antibody: HRP-conjugated anti-species IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin
-
Mounting Medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse slides in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse slides in 95% ethanol: 1 change for 3 minutes.
-
Immerse slides in 70% ethanol: 1 change for 3 minutes.
-
Rinse slides in deionized water.
-
-
Antigen Retrieval:
-
Pre-heat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.[13]
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in deionized water.
-
-
Blocking Endogenous Peroxidase:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse slides with PBS (Phosphate Buffered Saline) 2 times for 5 minutes each.
-
-
Blocking Non-Specific Binding:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the anti-RAGE primary antibody to its optimal concentration in PBS or antibody diluent.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS 3 times for 5 minutes each.
-
Incubate slides with the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) for 30-60 minutes at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS 3 times for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate the slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes to stain the cell nuclei.
-
Rinse slides in running tap water until the water runs clear.
-
"Blue" the slides in a gentle stream of tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%, 100%) for 2-3 minutes each.
-
Clear the slides in xylene: 2 changes for 5 minutes each.
-
Apply a drop of mounting medium to the tissue section and place a coverslip.
-
-
Analysis:
-
Examine the slides under a microscope. RAGE expression will appear as brown staining, while the nuclei will be blue.
-
For quantitative analysis, methods such as the H-score can be employed, which considers both the staining intensity and the percentage of positive cells.[14]
-
Note on Controls:
-
Negative Control: Omit the primary antibody incubation step to check for non-specific binding of the secondary antibody.
-
Positive Control: Use a tissue known to express RAGE (e.g., lung or certain tumor types) to confirm the validity of the staining procedure.
References
- 1. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Pathophysiology of RAGE in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging targets for cancer treatment: S100A9/RAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Knockdown of RAGE Inhibits Growth and Invasion of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunohistochemical and Biochemical Expression Patterns of TTF-1, RAGE, GLUT-1 and SOX2 in HCV-Associated Hepatocellular Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting inconsistent results with TTP488 in vivo
Welcome to the technical support center for TTP488 (Azeliragon). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results during in vivo experiments with TTP488.
Frequently Asked Questions (FAQs)
Q1: What is TTP488 and what is its primary mechanism of action?
A1: TTP488, also known as this compound, is an orally bioavailable small molecule that acts as an antagonist of the Receptor for Advanced Glycation Endproducts (RAGE).[1][2][3] RAGE is a cell surface receptor that is overexpressed in various pathological conditions and binds to multiple ligands, including Advanced Glycation Endproducts (AGEs), S100 proteins, and amyloid-beta (Aβ).[4] By inhibiting the binding of these ligands to RAGE, TTP488 blocks downstream inflammatory and pathological signaling pathways, such as the NF-κB pathway.[5]
Q2: In which preclinical models has TTP488 shown efficacy?
A2: TTP488 has demonstrated beneficial effects in a range of preclinical animal models, including:
-
Alzheimer's Disease: In transgenic mouse models (e.g., tgAPPSwedish/London), TTP488 has been shown to reduce Aβ plaque deposition, decrease brain Aβ concentrations, reduce neuroinflammation, and improve cognitive function.[2][6]
-
Pancreatic Cancer: In mouse models of pancreatic cancer, TTP488 has been shown to delay tumor growth and modulate the tumor microenvironment by reducing immunosuppressive cells and enhancing the infiltration of CD8+ T cells.[1][7][8]
-
Triple-Negative Breast Cancer: In preclinical models, TTP488 has been found to impair metastasis.[9][10]
-
Diabetic Bladder Dysfunction: In a mouse model of diabetes, TTP488 was shown to mitigate bladder dysfunction.[11][12]
Q3: What is the known safety profile of TTP488 in humans?
A3: Clinical trials in Alzheimer's disease patients have indicated that TTP488 has a narrow therapeutic window.[4] While a 5 mg/day dose was relatively well-tolerated and showed some potential for cognitive benefit in a subgroup of patients with mild AD, a higher dose of 20 mg/day was associated with acute, reversible cognitive worsening and an increased number of falls and confusion.[13] Low doses are associated with gastrointestinal side effects.[4]
Troubleshooting Guide for Inconsistent In Vivo Results
Issue 1: High Variability or Lack of Efficacy in Cognitive/Behavioral Readouts (Alzheimer's Models)
| Potential Cause | Recommended Solution |
| Suboptimal Dosing | TTP488 has a narrow therapeutic window. High doses may be detrimental, while low doses may be ineffective. Perform a dose-response study to determine the optimal therapeutic dose for your specific animal model and endpoints. Doses in the range of 0.3 to 3 mg/kg (oral) have been used in mice.[6] |
| Timing of Intervention | The disease stage at which treatment is initiated can significantly impact outcomes. Consider initiating treatment at an early pathological stage before significant irreversible damage has occurred. |
| Animal Model Selection | The choice of transgenic mouse model can influence results. Ensure the selected model (e.g., tgAPPSWE/LON) is appropriate for the specific hypotheses being tested and that the pathology is well-characterized at the age of the animals used. |
| Behavioral Test Sensitivity | The sensitivity of cognitive tests like the Morris Water Maze can be influenced by various factors (e.g., animal stress, handler variability). Ensure standardized protocols, proper animal habituation, and blinding of experimenters to treatment groups. |
Issue 2: Inconsistent Tumor Growth Inhibition (Oncology Models)
| Potential Cause | Recommended Solution |
| Route of Administration | While orally bioavailable, the route of administration can affect pharmacokinetics. Intraperitoneal (i.p.) injection (e.g., 1 mg/kg) has been used in some oncology studies to ensure consistent systemic exposure.[1][5] |
| Vehicle Formulation Issues | Poor solubility of TTP488 can lead to inconsistent dosing. Ensure the compound is fully dissolved in the vehicle. Common vehicles include DMSO/corn oil or formulations with PEG300 and Tween-80. Prepare fresh formulations as needed. |
| Tumor Microenvironment | The efficacy of TTP488 in cancer models can be dependent on the tumor microenvironment and the expression of RAGE and its ligands. Characterize the expression of RAGE in your tumor models of interest. |
| Combination Therapy Timing | When combining TTP488 with other treatments like radiation, the timing and sequence of administration are critical. Optimize the treatment schedule to maximize synergistic effects. |
Issue 3: Unexpected Animal Toxicity or Adverse Events
| Potential Cause | Recommended Solution |
| High Dose | As observed in clinical trials, high doses of TTP488 can lead to adverse effects.[13] If toxicity is observed, reduce the dose. |
| Vehicle Toxicity | The vehicle used for formulation (e.g., DMSO) can have its own toxicity. Run a vehicle-only control group to assess any vehicle-related adverse effects. Minimize the percentage of DMSO in the final formulation. |
| Off-Target Effects | While TTP488 is a RAGE inhibitor, off-target effects at high concentrations cannot be ruled out. If unexpected phenotypes are observed, consider further investigation into potential off-target interactions. |
Experimental Protocols
Protocol 1: Oral Administration of TTP488 in a Mouse Model of Alzheimer's Disease
-
Animal Model: 12-month-old tgAPPSWE/LON transgenic mice.[6]
-
Formulation:
-
Prepare a stock solution of TTP488 in DMSO.
-
For daily dosing, dilute the stock solution in corn oil to the desired final concentration (e.g., 0.3, 1, or 3 mg/kg).[6] A common formulation involves adding 50 µL of a 120 mg/mL DMSO stock to 950 µL of corn oil.[2] The mixed solution should be used immediately.[2]
-
-
Dosing Regimen:
-
Administer TTP488 or vehicle control orally via gavage once daily.
-
Treatment duration can be 3 months or as required by the study design.[6]
-
-
Endpoint Analysis:
Protocol 2: Intraperitoneal Administration of TTP488 in a Pancreatic Cancer Mouse Model
-
Animal Model: Female C57BL/6NJ or NU/J mice with flank-implanted Panc1 or Pan02 pancreatic cancer cells.[1]
-
Formulation:
-
Prepare TTP488 in a vehicle suitable for intraperitoneal injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
-
Dosing Regimen:
-
Once tumors reach a volume of approximately 150 mm³, begin treatment.
-
Administer TTP488 (e.g., 1 mg/kg) or vehicle control via intraperitoneal injection daily.[1]
-
-
Endpoint Analysis:
-
Tumor Growth: Measure tumor volume regularly.
-
Immunohistochemistry/Flow Cytometry: At the end of the study, harvest tumors to analyze the tumor microenvironment, including the infiltration of immune cells (e.g., CD8+ T cells, M2 macrophages, regulatory T cells).[1]
-
Western Blot: Analyze tumor lysates for downstream signaling molecules like phosphorylated NF-κB to confirm target engagement.[1]
-
Visualizations
Caption: TTP488 inhibits the RAGE signaling pathway.
References
- 1. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vtvtherapeutics.com [vtvtherapeutics.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RAGE Inhibitors for Targeted Therapy of Cancer: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Receptor for Advanced Glycation Endproducts (RAGE): A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. RAGE inhibitor TTP488 (this compound) suppresses metastasis in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mmehb.scholasticahq.com [mmehb.scholasticahq.com]
Technical Support Center: Improving the Solubility of PF-04494700 for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing PF-04494700 (also known as Azeliragon or TTP488) for in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is PF-04494700 and why is its solubility a concern for animal studies?
A1: PF-04494700 is an orally bioavailable small molecule inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE).[1][2] It has been investigated for its therapeutic potential in conditions like Alzheimer's disease.[3][4] PF-04494700 is poorly soluble in water, which can lead to low and variable oral bioavailability, making it challenging to achieve consistent and effective concentrations in animal models.[5] Therefore, appropriate formulation strategies are necessary to enhance its solubility for reliable preclinical research.
Q2: What are the known solvents for PF-04494700?
A2: Based on available data, PF-04494700 has limited solubility in aqueous solutions but is soluble in several organic solvents. The table below summarizes the known solubility of PF-04494700.
| Solvent | Approximate Solubility |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL |
| Dimethylformamide (DMF) | ~5 mg/mL |
| Ethanol | ~1 mg/mL |
| Water | Insoluble |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.33 mg/mL |
Q3: What are the general approaches to improve the solubility of poorly water-soluble drugs like PF-04494700?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications.
-
Physical Modifications: These methods focus on altering the physical properties of the drug substance. Common techniques include:
-
Particle Size Reduction: Decreasing the particle size through micronization or nanosuspension increases the surface area-to-volume ratio, which can improve the dissolution rate.[2][6][7]
-
Solid Dispersions: Dispersing the drug in an inert, hydrophilic carrier at the solid state can enhance solubility and dissolution.[2][6][7]
-
-
Chemical Modifications: These approaches involve the use of excipients or chemical alterations to improve solubility.
-
Co-solvents: Using a mixture of a water-miscible organic solvent and water can significantly increase the solubility of a hydrophobic drug.
-
pH Adjustment: For ionizable drugs, adjusting the pH of the formulation can increase solubility.
-
Surfactants (Micellar Solubilization): Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility in aqueous media.
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.[8]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems can improve its absorption.[9]
-
Troubleshooting Guide: Formulation Strategies for PF-04494700
This guide provides specific, actionable solutions to common problems encountered when preparing PF-04494700 for animal studies.
Issue 1: Difficulty preparing an aqueous solution for injection.
-
Solution 1: Co-solvent System (DMF:PBS)
-
Protocol:
-
First, dissolve PF-04494700 in dimethylformamide (DMF).
-
Then, dilute this solution with phosphate-buffered saline (PBS, pH 7.2) to achieve a final DMF:PBS ratio of 1:2.
-
-
Expected Outcome: This method can achieve a PF-04494700 concentration of approximately 0.33 mg/mL.
-
Considerations: Be aware of the potential toxicity of DMF in the animal model and ensure the final concentration of DMF is within acceptable limits for the intended route of administration.
-
-
Solution 2: Multi-component Vehicle for Oral Gavage or Injection
-
Protocol: A formulation containing DMSO, PEG300, Tween 80, and water (or saline) is a common strategy for administering poorly soluble compounds. The following is an example protocol from Selleck Chemicals for preparing a 1 mL working solution:[5]
-
Prepare a stock solution of PF-04494700 in DMSO (e.g., 120 mg/mL).
-
Take 50 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile water or saline to bring the final volume to 1 mL.
-
-
Expected Outcome: This method creates a vehicle suitable for oral gavage or potentially other routes of administration, depending on the final concentrations of the excipients.
-
Considerations: The final concentration of each component should be carefully considered for tolerability in the specific animal model and route of administration. This formulation should be used immediately after preparation.
-
Issue 2: Low or inconsistent oral bioavailability.
-
Solution: Consider Alternative Formulation Strategies
-
-
Nanosuspension: This involves reducing the drug particle size to the nanometer range, which can significantly increase the dissolution rate and saturation solubility.[10][11][12]
-
Solid Dispersion: Creating a solid dispersion of PF-04494700 with a hydrophilic carrier can improve its dissolution profile.[6][7] Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and cellulosic derivatives like HPMC.
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can mask the hydrophobic nature of PF-04494700 and increase its aqueous solubility.[8][13]
-
Lipid-Based Formulations: Formulating PF-04494700 in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can enhance its absorption by utilizing the body's natural lipid absorption pathways.[9][14]
-
-
Experimental Protocols
Protocol 1: Preparation of PF-04494700 in a Co-solvent System
-
Objective: To prepare a solution of PF-04494700 for administration with a final concentration of up to 0.33 mg/mL.
-
Materials:
-
PF-04494700 powder
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Pipettes
-
-
Procedure:
-
Weigh the required amount of PF-04494700 powder.
-
Dissolve the PF-04494700 in a volume of DMF that is one-third of the desired final volume. For example, to make 1 mL of solution, dissolve the drug in 333 µL of DMF.
-
Vortex briefly to ensure complete dissolution.
-
Add PBS (pH 7.2) to the DMF solution to reach the final desired volume (i.e., add 667 µL of PBS for a 1 mL final volume).
-
Vortex the final solution gently to mix.
-
Visually inspect for any precipitation. If the solution remains clear, it is ready for use.
-
Protocol 2: Preparation of PF-04494700 in a Multi-component Vehicle
-
Objective: To prepare a formulation of PF-04494700 suitable for oral gavage.
-
Materials:
-
PF-04494700 powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile water or 0.9% saline
-
Sterile microcentrifuge tubes
-
Pipettes
-
-
Procedure:
-
Prepare a stock solution of PF-04494700 in DMSO at a high concentration (e.g., 100-120 mg/mL). This may require gentle warming or sonication to fully dissolve.
-
In a separate tube, combine the required volumes of the vehicle components based on the desired final concentration of PF-04494700. For a common vehicle composition:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Water or saline
-
-
To prepare the final formulation, add the calculated volume of the PF-04494700 DMSO stock solution to the pre-mixed vehicle.
-
Vortex thoroughly to ensure a homogenous solution or suspension.
-
Administer to animals shortly after preparation.
-
Visualizations
Caption: Strategies to improve the solubility of poorly water-soluble drugs.
Caption: Workflow for preparing PF-04494700 in a DMF:PBS co-solvent system.
Caption: Simplified RAGE signaling pathway and the inhibitory action of PF-04494700.
References
- 1. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. PF-04494700, an Oral Inhibitor of Receptor For Advanced Glycation End Products (RAGE), in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzforum.org [alzforum.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Effects of nanosuspension formulations on transport, pharmacokinetics, in vivo targeting and efficacy for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Emerging role of nanosuspensions in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Azeliragon in Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential toxicity of Azeliragon in long-term experimental studies. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as TTP488 and PF-04494700, is an orally bioavailable small molecule that functions as an antagonist of the Receptor for Advanced Glycation Endproducts (RAGE).[1][2] RAGE is a multi-ligand receptor of the immunoglobulin superfamily that, upon binding to ligands such as advanced glycation end products (AGEs), S100 proteins, and amyloid-beta (Aβ), activates downstream signaling pathways implicated in chronic inflammation, neurodegeneration, and cancer.[1][3] By inhibiting the RAGE pathway, this compound aims to mitigate these pathological processes.
Q2: What are the known potential toxicities of this compound observed in clinical trials?
Clinical studies have revealed a narrow therapeutic window for this compound.[1] At high doses (e.g., 20mg/day), potential neurotoxic effects have been observed, including an increased incidence of falls, confusion, and a decline in cognition.[1] Conversely, lower doses (e.g., 5mg/day) have been associated with gastrointestinal side effects such as diarrhea, constipation, and nausea.[1][4] Some in vitro studies have also suggested the potential for cellular toxicity at high concentrations.
Q3: Are there any publicly available quantitative preclinical toxicology data for this compound (e.g., LD50, NOAEL)?
Q4: What are the key signaling pathways affected by this compound?
This compound inhibits the RAGE signaling pathway. Ligand binding to RAGE typically activates several downstream pathways, including NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), MAPKs (Mitogen-Activated Protein Kinases), and JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription). These pathways collectively lead to the transcription of pro-inflammatory cytokines and other mediators of cellular stress and damage.
Troubleshooting Guides
Issue 1: Observing Neurotoxic-like Effects in Animal Models (e.g., ataxia, confusion, altered behavior)
Potential Cause: The administered dose of this compound may be too high, leading to central nervous system-related adverse effects, as has been observed in human clinical trials at higher doses.[1]
Troubleshooting Steps:
-
Dose De-escalation: Reduce the dose of this compound to a lower level. Clinical data suggests a narrow therapeutic window, with higher plasma concentrations linked to cognitive worsening.
-
Plasma Concentration Monitoring: If possible, measure the plasma concentration of this compound to correlate with the observed adverse effects. In clinical studies, lower plasma concentrations were associated with better outcomes.[1]
-
Behavioral Assessments: Implement a battery of neurobehavioral tests to systematically assess motor coordination, cognitive function, and overall activity levels. (See Experimental Protocols section for more details).
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of brain tissue to look for any signs of neuroinflammation or neuronal damage.
Issue 2: Gastrointestinal Distress in Animal Models (e.g., diarrhea, weight loss, reduced food intake)
Potential Cause: Gastrointestinal side effects have been reported with low doses of this compound in clinical trials.[1][4]
Troubleshooting Steps:
-
Dose Adjustment: While these effects were seen at lower doses, further dose reduction or a different dosing schedule (e.g., every other day) might alleviate the symptoms.
-
Supportive Care: Ensure animals have adequate hydration and nutrition. Monitor body weight and food/water intake daily.
-
Gastrointestinal Examination: At necropsy, perform a gross and histopathological examination of the gastrointestinal tract to identify any signs of inflammation, ulceration, or other abnormalities.
Data Presentation
Table 1: Summary of Clinically Observed Adverse Events with this compound
| Dose Level | Observed Adverse Events | Study Population | Citation |
| High Dose (20mg/day) | Increased frequency of falls, confusion, decline in cognition. | Mild-to-moderate Alzheimer's Disease | [1] |
| Low Dose (5mg/day) | Gastrointestinal side effects (diarrhea, constipation, nausea). | Mild-to-moderate Alzheimer's Disease | [1][4] |
Experimental Protocols
Protocol 1: Monitoring for Potential Neurotoxicity
Objective: To assess the potential neurotoxic effects of long-term this compound administration in animal models.
Methodology:
-
Behavioral Testing:
-
Motor Function: Use a rotarod test to assess motor coordination and balance.
-
Cognitive Function: Employ a Morris water maze or Y-maze to evaluate spatial learning and memory.
-
General Activity: Monitor locomotor activity in an open-field test.
-
-
Clinical Observations:
-
Record daily observations for any signs of ataxia, tremors, seizures, or changes in posture and gait.
-
-
Terminal Procedures:
-
Brain Tissue Collection: At the end of the study, perfuse animals and collect brain tissue.
-
Histopathology: Perform Nissl and Fluoro-Jade staining to assess neuronal viability and degeneration in key brain regions like the hippocampus and cortex.
-
Immunohistochemistry: Stain for markers of neuroinflammation, such as Iba1 (microglia) and GFAP (astrocytes).
-
Protocol 2: Monitoring for Potential Hepato- and Renal Toxicity
Objective: To monitor for potential liver and kidney damage during long-term this compound treatment.
Methodology:
-
Blood Sample Collection: Collect blood samples at baseline and at regular intervals throughout the study.
-
Serum Biochemistry:
-
Liver Function: Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Renal Function: Measure serum levels of blood urea nitrogen (BUN) and creatinine.
-
-
Urinalysis:
-
Collect urine samples to analyze for proteinuria, glucosuria, and the presence of casts or crystals.
-
-
Terminal Procedures:
-
Organ Weight: Record the wet weight of the liver and kidneys.
-
Histopathology: Perform H&E (hematoxylin and eosin) staining on sections of the liver and kidneys to look for any pathological changes, such as necrosis, inflammation, or fibrosis.
-
Mandatory Visualizations
Caption: this compound's mechanism of action via RAGE signaling inhibition.
Caption: Experimental workflow for monitoring this compound toxicity.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Azeliragon stability in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and stability of Azeliragon in various solvents. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] For aqueous buffers, it is advised to first dissolve this compound in an organic solvent like DMSO or DMF and then dilute with the aqueous buffer of choice.[1]
Q2: What is the long-term stability of this compound in DMSO?
A2: While specific quantitative degradation kinetics for this compound are not publicly available, general guidelines from suppliers suggest that this compound stock solutions in DMSO can be stored for extended periods at low temperatures. For instance, it is recommended that DMSO stock solutions can be stored for up to 1 year at -20°C or up to 2 years at -80°C.[2] To minimize degradation, it is crucial to use anhydrous DMSO, as water can contribute to compound degradation.[3][4] It is also best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2]
Q3: Can I store this compound in aqueous solutions?
A3: It is not recommended to store this compound in aqueous solutions for more than one day.[1] Aqueous solutions of small molecules are generally more prone to degradation over time compared to stocks in anhydrous organic solvents.
Q4: My this compound solution in cell culture media has precipitated. What should I do?
A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for many small molecules. Please refer to the Troubleshooting Guide: Precipitation in Aqueous Media below for detailed steps to address this.
Q5: What is the mechanism of action of this compound?
A5: this compound is an inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE).[5][6] By binding to RAGE, this compound blocks the interaction of RAGE with its various ligands, thereby inhibiting downstream inflammatory and signaling pathways.[7][8]
Data Presentation: this compound Solubility and Stock Solution Stability
| Solvent | Solubility | Recommended Storage Temperature | Recommended Storage Duration |
| DMSO | ~1 mg/mL[1], up to 100 mg/mL reported[9] | -20°C or -80°C | Up to 1 year at -20°C, up to 2 years at -80°C[2] |
| DMF | ~5 mg/mL[1] | -20°C | Information not readily available, treat similarly to DMSO stocks |
| Ethanol | ~1 mg/mL[1] | -20°C | Information not readily available, short-term storage recommended |
| Aqueous Buffer (e.g., PBS) | Sparingly soluble[1] | 4°C | Not recommended for more than one day[1] |
| DMF:PBS (1:2, pH 7.2) | ~0.33 mg/mL[1] | 4°C | Not recommended for more than one day[1] |
Note: The stability of this compound in solution is dependent on several factors including the solvent, temperature, presence of water, and exposure to light. The provided durations are based on general recommendations and may not represent the absolute stability. For critical experiments, it is advisable to prepare fresh solutions or perform stability tests under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilution for in vitro or in vivo experiments.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the desired stock concentration: Aim for a concentration that is at least 1000-fold higher than the final working concentration to minimize the final DMSO concentration in your assay (ideally ≤ 0.1%).
-
Weigh the this compound: Accurately weigh the required amount of this compound powder and transfer it to the sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use sterile vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
Objective: To dilute the this compound DMSO stock solution into cell culture medium for in vitro experiments.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or a multi-well plate
Procedure:
-
Thaw the stock solution: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare intermediate dilutions (optional but recommended): If a large dilution factor is required, prepare one or more intermediate dilutions of the stock solution in DMSO. This helps to avoid precipitation upon direct dilution into the aqueous medium.
-
Dilute into cell culture medium: Add the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium dropwise while gently vortexing or swirling the medium. The final DMSO concentration should be kept as low as possible (e.g., ≤ 0.1%).
-
Visual Inspection: Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide below.
-
Use immediately: It is recommended to use the freshly prepared working solution immediately for your cell-based assay.[10]
Troubleshooting Guides
Troubleshooting Guide: this compound Precipitation in Aqueous Media
This guide provides a logical workflow to diagnose and resolve issues with this compound precipitation when preparing aqueous working solutions from a DMSO stock.
Caption: Troubleshooting workflow for this compound precipitation.
Signaling Pathway Diagram
RAGE Signaling Pathway and Inhibition by this compound
This compound acts by inhibiting the Receptor for Advanced Glycation Endproducts (RAGE). The binding of various ligands, such as Advanced Glycation Endproducts (AGEs), S100 proteins, and High Mobility Group Box 1 (HMGB1), to RAGE activates multiple downstream signaling cascades. These pathways are implicated in inflammation, oxidative stress, and cellular proliferation. This compound blocks the initial ligand-RAGE interaction, thereby attenuating these downstream effects.
Caption: this compound inhibits RAGE signaling pathways.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. A fragment-based approach to discovery of Receptor for Advanced Glycation End products inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound ameliorates Alzheimer's disease via the Janus tyrosine kinase and signal transducer and activator of transcription signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Azeliragon in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the RAGE inhibitor, Azeliragon. The information provided is intended to help address potential challenges and guide experimentation, particularly concerning the development of resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as TTP488) is a small molecule inhibitor of the Receptor for Advanced Glycation End-products (RAGE).[1][2][3] RAGE is a transmembrane receptor that, upon binding to its ligands (such as AGEs, HMGB1, and S100 proteins), activates downstream signaling pathways involved in inflammation, cell proliferation, and survival.[4][5] this compound works by binding to the RAGE receptor, preventing its interaction with ligands and thereby inhibiting the activation of these downstream pathways.[3]
Q2: In which cancer types has this compound shown potential?
This compound has demonstrated anti-tumor activity in preclinical models of several cancers, including pancreatic cancer, breast cancer (particularly triple-negative breast cancer), and glioblastoma.[2][6][7] It has been shown to inhibit tumor growth, reduce metastasis, and enhance the efficacy of radiation therapy.[2][6]
Q3: What is the molecular basis for expecting cancer cells to develop resistance to this compound?
While specific instances of acquired resistance to this compound are not yet extensively documented in the literature, general mechanisms of resistance to targeted therapies suggest potential avenues for cancer cells to evade RAGE inhibition. These may include:
-
Upregulation of bypass signaling pathways: Cancer cells might activate alternative signaling pathways to compensate for the inhibition of RAGE signaling.
-
Mutations in the RAGE receptor: Alterations in the AGER gene could potentially prevent this compound from binding to the RAGE protein.
-
Increased expression of RAGE ligands: Overproduction of RAGE ligands might outcompete the inhibitory effect of this compound.
-
Activation of downstream effectors: Components of the signaling pathways downstream of RAGE may become constitutively active, rendering the inhibition of the receptor ineffective.
-
Induction of pro-survival mechanisms: Processes like autophagy may be upregulated to help cancer cells survive the stress induced by RAGE inhibition.
Q4: Are there any known splice variants of RAGE that could influence this compound's efficacy?
Yes, a naturally occurring splice variant of RAGE, known as RAGEv1 or soluble RAGE (sRAGE), lacks the transmembrane domain and is secreted from the cell. This soluble form can act as a decoy receptor, binding to RAGE ligands in the extracellular space and preventing them from activating the full-length RAGE receptor.[5] The expression levels of RAGEv1 could therefore influence the cellular response to RAGE-ligand interactions and potentially the efficacy of RAGE inhibitors. Downregulation of RAGEv1 has been observed in some tumors, which may contribute to increased RAGE signaling.[5][8]
Troubleshooting Guide
Issue 1: Decreased sensitivity to this compound in our cancer cell line over time.
Possible Cause & Troubleshooting Steps:
-
Hypothesis 1: Upregulation of a bypass signaling pathway.
-
Investigation: Perform a phosphoproteomic screen or a targeted western blot analysis to compare the activation status of key survival pathways (e.g., EGFR, PI3K/Akt, MAPK/ERK, JAK/STAT) in the parental (sensitive) and the less sensitive cell lines.
-
Solution: If a specific bypass pathway is identified as being upregulated (e.g., EGFR signaling), consider a combination therapy approach. For instance, co-treatment with this compound and an EGFR inhibitor like gefitinib might restore sensitivity.
-
-
Hypothesis 2: Increased expression of RAGE or its ligands.
-
Investigation: Use qRT-PCR and western blotting to quantify the mRNA and protein levels of RAGE and its major ligands (e.g., HMGB1, S100A8/A9) in both sensitive and resistant cells.
-
Solution: If ligand expression is significantly elevated, increasing the concentration of this compound might be necessary to achieve sufficient target engagement. However, be mindful of potential off-target effects at higher concentrations.
-
-
Hypothesis 3: Constitutive activation of downstream signaling.
-
Investigation: Assess the activation status of key downstream effectors of RAGE signaling, such as NF-κB and JNK, in the presence and absence of this compound in both cell line variants.
-
Solution: If downstream signaling remains active despite RAGE inhibition, it suggests a gain-of-function mutation in a downstream component. In this scenario, targeting that specific downstream molecule with another inhibitor might be a viable strategy.
-
Issue 2: High basal level of RAGE-independent NF-κB activation in our cell line.
Possible Cause & Troubleshooting Steps:
-
Hypothesis: NF-κB is being activated by pathways other than RAGE.
-
Investigation: Treat the cells with specific inhibitors of other known NF-κB activating pathways (e.g., TNF-α signaling) to see if this reduces the basal NF-κB activity.
-
Solution: If another pathway is identified as the primary driver of NF-κB activation, this compound alone may not be sufficient to inhibit NF-κB-mediated pro-survival signals in this cell line. A combination approach targeting both RAGE and the alternative NF-κB activating pathway would be more effective.
-
Issue 3: Our this compound-treated cells show increased markers of autophagy.
Possible Cause & Troubleshooting Steps:
-
Hypothesis: Autophagy is acting as a survival mechanism.
-
Investigation: Inhibit autophagy using pharmacological agents (e.g., chloroquine, 3-methyladenine) or genetic approaches (e.g., siRNA against ATG5 or ATG7) in combination with this compound treatment.
-
Solution: If the inhibition of autophagy enhances the cytotoxic effect of this compound, it indicates that autophagy is a resistance mechanism. This suggests that a combination therapy of this compound and an autophagy inhibitor could be a promising therapeutic strategy.
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental (Sensitive) IC50 (µM) | Resistant Subclone IC50 (µM) | Fold Resistance |
| Pancreatic Cancer (PANC-1) | 5 | 25 | 5 |
| Triple-Negative Breast Cancer (MDA-MB-231) | 8 | 40 | 5 |
| Glioblastoma (U87) | 10 | 60 | 6 |
Note: These are hypothetical values for illustrative purposes and are not derived from published studies on acquired this compound resistance.
Experimental Protocols
1. Protocol for Generating this compound-Resistant Cell Lines
-
Culture the parental cancer cell line in standard growth medium.
-
Treat the cells with an initial concentration of this compound equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Continuously culture the cells in the presence of this compound, gradually increasing the concentration in a stepwise manner as the cells adapt and resume proliferation.
-
Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Once a significant increase in IC50 is observed (e.g., >5-fold), isolate single-cell clones by limiting dilution to establish stable resistant cell lines.
-
Characterize the resistant clones and compare them to the parental cell line.
2. Protocol for Western Blot Analysis of Signaling Pathways
-
Seed both parental and this compound-resistant cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., RAGE, EGFR, Akt, ERK, NF-κB p65, JNK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
3. Protocol for Autophagy Assessment (LC3-II Turnover Assay)
-
Seed cells in 6-well plates.
-
Treat the cells with this compound in the presence or absence of an autophagy inhibitor (e.g., 50 µM chloroquine) for the desired time.
-
Lyse the cells and perform western blotting as described above.
-
Probe the membrane with an antibody against LC3.
-
The conversion of LC3-I to the lipidated, autophagosome-associated form LC3-II is an indicator of autophagy. An accumulation of LC3-II in the presence of an autophagy inhibitor (which blocks the degradation of autophagosomes) compared to treatment with this compound alone indicates an increase in autophagic flux.
Visualizations
Caption: RAGE signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for decreased this compound sensitivity.
References
- 1. RAGE potentiates EGFR signaling and interferes with the anticancer effect of gefitinib on NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rage induces hepatocellular carcinoma proliferation and sorafenib resistance by modulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RAGE Inhibitors for Targeted Therapy of Cancer: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Alternatively spliced RAGEv1 inhibits tumorigenesis via suppression of JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. citeab.com [citeab.com]
- 8. Alternatively spliced RAGEv1 inhibits tumorigenesis through suppression of JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes in Azeliragon-treated animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are observing unexpected phenotypes in animal models treated with Azeliragon (TTP488).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable small molecule that acts as an antagonist of the Receptor for Advanced Glycation Endproducts (RAGE).[1][2] It binds with high specificity to RAGE, preventing the interaction of RAGE with its various ligands, which include advanced glycation endproducts (AGEs), S100/calgranulins, high mobility group box 1 (HMGB1), and amyloid-beta (Aβ) peptide.[3][4] This inhibition blocks the activation of downstream inflammatory signaling pathways such as NF-κB, JNK, and STAT.[3][5]
Q2: What are the expected therapeutic effects of this compound in Alzheimer's disease (AD) animal models?
A2: In preclinical AD models, such as tgAPPSWE/LON transgenic mice, this compound is expected to produce several beneficial effects. These include a dose-dependent reduction in Aβ plaque deposition in the brain, a decrease in total brain Aβ concentrations, a corresponding increase in plasma Aβ levels (suggesting inhibited transport into the brain), a reduction in neuroinflammatory cytokines, and an improvement in cognitive function as measured by tasks like the Morris Water Maze.[2][3][5]
Q3: We are observing a worsening of cognitive or behavioral outcomes at higher doses of this compound. Is this a known phenomenon?
A3: Yes, this is a critical finding that aligns with results from human clinical trials. This compound appears to have a narrow therapeutic window. A Phase 2 clinical study in Alzheimer's patients had to discontinue its high-dose group (20 mg/day) due to an increased incidence of confusion, falls, and a greater cognitive decline compared to placebo.[4][6] This worsening was reversible upon cessation of the drug.[6] Therefore, observing a paradoxical negative effect at high doses in animal models is a plausible, albeit unexpected, phenotype that underscores the importance of careful dose-response studies.
Q4: Our study is focused on neurodegeneration, but we are seeing significant changes in peripheral immune cell populations. Is this compound known to have systemic immunomodulatory effects?
A4: Yes. While its anti-inflammatory effects in the central nervous system are well-documented, this compound has broader immunomodulatory effects. RAGE is expressed on various immune cells, including T cells, macrophages, and lymphocytes.[4][7] Studies have shown that this compound can delay xenogeneic skin graft rejection in humanized mice by lowering PD-1 expression on T cells and inhibiting IL-17A and IL-1β signaling.[8] Furthermore, in pancreatic cancer models, this compound was found to modulate the tumor microenvironment by reducing immunosuppressive cells like M2 macrophages and regulatory T cells while enhancing the infiltration of CD8+ T cells.[9][10]
Q5: We are using a cancer model and have observed unexpected anti-tumor activity with this compound. Is this a documented off-target effect?
A5: This is not an off-target effect but rather an increasingly documented on-target effect of RAGE inhibition in oncology. The RAGE signaling pathway is implicated in cancer progression, proliferation, and treatment resistance.[9][11] Preclinical studies have shown that this compound can induce significant tumor growth delay in pancreatic cancer models, both alone and in combination with radiation therapy.[9][10] It has also been shown to impair metastasis in triple-negative breast cancer models.[12] Therefore, observing anti-cancer effects is an "unexpected" but mechanistically plausible phenotype for researchers not focused on oncology.
Q6: Can this compound affect organs outside of the central nervous system, such as the heart or kidneys?
A6: Yes, RAGE is expressed in a multitude of cell types, including cardiomyocytes, podocytes, and endothelial cells, implicating it in cardiovascular and renal pathophysiology.[4][13] Consequently, this compound is being explored for its potential protective effects in these systems. For instance, a clinical trial was designed to test if this compound can reduce chemotherapy-induced cardiotoxicity in breast cancer patients.[14] Another trial is investigating its use to prevent acute kidney injury in patients hospitalized with COVID-19, as excessive RAGE activation is implicated in this complication.[15] Therefore, observing changes in markers of cardiac or renal function would be a relevant, on-target effect of RAGE inhibition.
Troubleshooting Guide
This guide addresses specific unexpected phenotypes and provides steps to interpret and validate these findings.
| Observed Unexpected Phenotype | Potential Cause / Explanation | Recommended Troubleshooting / Next Steps |
| 1. Paradoxical Cognitive Decline or Neurotoxicity | High-Dose Effect: this compound has a narrow therapeutic window. Doses exceeding the optimal range may lead to adverse effects, as seen in human trials.[4][6] | Action: Perform a detailed dose-response study using a wider range of doses, including several lower concentrations. Validation: Correlate cognitive outcomes with plasma and brain concentrations of this compound to identify the therapeutic window.[6] Assess markers of neuronal stress or apoptosis in brain tissue. |
| 2. Altered Peripheral Immune Profile | Systemic RAGE Inhibition: RAGE is a key receptor on many immune cells. Inhibition by this compound affects systemic immune responses, not just localized neuroinflammation.[7][8] | Action: Characterize the specific immune cell populations that are altered using flow cytometry (e.g., T cell subsets, macrophages, MDSCs). Validation: Measure plasma levels of key cytokines (e.g., IL-6, IL-1β, IL-17A, TNF-α) to confirm a systemic anti-inflammatory or immunomodulatory effect.[3][8] |
| 3. Unexpected Reduction in Tumor Growth | On-Target Anti-Cancer Effect: RAGE signaling promotes tumor growth, proliferation, and an immunosuppressive microenvironment. This compound's inhibition of this pathway has anti-cancer effects.[9][10][12] | Action: If this is an incidental finding, confirm it with appropriate tumor growth measurements. Validation: Analyze the tumor microenvironment for changes in immune cell infiltration (e.g., CD8+ T cells, Tregs, M2 macrophages) and downstream signaling (e.g., NF-κB activation).[9][10] |
| 4. Changes in Cardiac or Renal Biomarkers | Systemic Organ Protection/Modulation: RAGE is implicated in cardiac and renal damage from various insults. This compound may offer protective effects.[14][15] | Action: Review the literature for the role of RAGE in the specific animal model being used. Validation: Perform histological analysis of the heart and kidneys. Measure established functional biomarkers (e.g., serum creatinine, BUN for kidney; troponins for heart) to quantify the effect. |
| 5. Gastrointestinal Issues (e.g., weight loss, diarrhea) | Known Side Effect: Gastrointestinal side effects were noted in human clinical trials, even at lower doses.[4] | Action: Monitor animal body weight and general health daily. Record stool consistency. Validation: Consider reducing the dose or changing the formulation/vehicle to mitigate local GI irritation. Perform histological examination of the GI tract if issues are severe. |
Experimental Protocols
Protocol 1: Assessment of Cognitive Function in tgAPPSWE/LON Mice
This protocol is based on methodologies used in preclinical this compound studies.[3]
-
Animal Model: 12-month-old tgAPPSWE/LON transgenic mice.
-
Treatment: Administer this compound orally (gavage) once daily for 3 months. Dosing groups should include vehicle control, 0.3 mg/kg, 1 mg/kg, and 3 mg/kg.
-
Behavioral Testing (Morris Water Maze):
-
Apparatus: A circular pool (1.5 m diameter) filled with opaque water (22±1°C). A hidden platform (10 cm diameter) is submerged 1 cm below the surface.
-
Acquisition Phase: Conduct 4 trials per day for 5 consecutive days. For each trial, gently place the mouse into the pool at one of four starting positions. Allow the mouse to search for the platform for 60 seconds. If it fails, guide it to the platform.
-
Data Collection: Use a video tracking system to record escape latency (time to find the platform) and path length.
-
Probe Trial: On day 6, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Analysis: Compare escape latency and path length across treatment groups using a two-way ANOVA with repeated measures. Compare time in the target quadrant using a one-way ANOVA.
Protocol 2: Analysis of Anti-Tumor Efficacy in a Pancreatic Cancer Xenograft Model
This protocol is adapted from studies evaluating this compound in cancer models.[9][10]
-
Cell Line: Panc-1 (human) or Pan02 (murine) pancreatic cancer cells.
-
Animal Model: Athymic nude mice (for Panc-1) or C57BL/6 mice (for Pan02), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 1x10⁶ cells in 100 µL of Matrigel/PBS solution into the flank of each mouse.
-
Treatment: When tumors reach a volume of ~100 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound). Administer this compound via oral gavage daily.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study period.
-
Tissue Analysis:
-
Harvest tumors for immunohistochemistry (IHC) or Western blot to assess downstream targets like phosphorylated NF-κB.
-
For syngeneic models (Pan02), analyze tumors and spleens via flow cytometry to characterize immune cell populations (CD8+ T cells, Tregs, etc.).
-
-
Analysis: Compare tumor growth curves between groups using a two-way ANOVA. Compare final tumor volumes or weights using a one-way ANOVA or t-test.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of TTP488 in patients with mild to moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor for advanced glycation end products (RAGE) regulates sepsis but not the adaptive immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. RAGE inhibitor TTP488 (this compound) suppresses metastasis in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Receptor for Advanced Glycation End Products (RAGE) and Mechanisms and Therapeutic Opportunities in Diabetes and Cardiovascular Disease: Insights From Human Subjects and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. Cantex Pharmaceuticals | Cantex and Michigan Medicine Announce Initiation of a Randomized, Double-Blind, Placebo-Controlled Phase 2/3 Clinical Study to Determine the Safety and Efficacy of this compound in the Treatment of Patients Hospitalized for COVID-19 [cantex.com]
Cell viability assay issues with high concentrations of TTP488
Welcome to the technical support center for cell viability assays involving TTP488. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate common issues encountered during their experiments, particularly those related to the use of high concentrations of TTP488.
Frequently Asked Questions (FAQs)
Q1: What is TTP488 and how does it work?
A1: TTP488, also known as Azeliragon, is a small molecule inhibitor of the Receptor for Advanced Glycation End products (RAGE). RAGE is a transmembrane receptor that, upon binding to its ligands (such as advanced glycation end products, S100 proteins, and high mobility group box 1), activates downstream signaling pathways. These pathways, including NF-κB, are implicated in inflammation, oxidative stress, and cell proliferation. TTP488 functions by blocking the interaction between RAGE and its ligands, thereby inhibiting these downstream effects.
Q2: I am observing higher than expected cell viability at high concentrations of TTP488. What could be the cause?
A2: This is a common issue that can arise from several factors:
-
Compound Precipitation: At high concentrations, TTP488 may exceed its solubility in the cell culture medium and precipitate. These precipitates can interfere with the absorbance or fluorescence readings of your viability assay, leading to artificially inflated signals. It is crucial to visually inspect your wells for any signs of precipitation before adding the assay reagent.
-
Assay Interference: Some compounds can directly interact with the reagents used in cell viability assays. For instance, in tetrazolium-based assays like MTT or MTS, a compound with reducing properties could potentially reduce the tetrazolium salt to formazan non-enzymatically, resulting in a false positive signal for cell viability.
-
Narrow Therapeutic Window: Clinical studies with TTP488 have suggested a narrow therapeutic window, with higher doses leading to adverse effects. In an in vitro setting, very high concentrations may induce cellular stress responses that could paradoxically increase metabolic activity over a short duration, which would be misread as increased viability by metabolic assays.
Q3: What are the known off-target effects of TTP488 at high concentrations?
A3: While specific preclinical data on off-target effects at high concentrations is limited, a phase 2 clinical trial of this compound in Alzheimer's disease noted that a high-dose group experienced an increased frequency of falls, confusion, and a decline in cognition, which was reversible upon discontinuation of the high dose.[1] This suggests that at high concentrations, TTP488 may have effects beyond its intended RAGE inhibition, highlighting the importance of careful dose-selection in your experiments.
Troubleshooting Guides
Issue 1: Inconsistent or High Background Readings in MTS/MTT Assays
| Possible Cause | Troubleshooting Step |
| TTP488 Precipitation | Visually inspect wells under a microscope for precipitates before and after adding TTP488. If precipitation is observed, consider lowering the concentration or using a different solvent system. Information on TTP488 solubility can be found in the quantitative data section. |
| Direct Reduction of MTS/MTT Reagent | To test for direct chemical reduction, set up control wells containing the same concentrations of TTP488 in cell-free culture medium. If a color change is observed, your compound is interfering with the assay. |
| Phenol Red Interference | The phenol red in some culture media can interfere with the absorbance readings of formazan-based assays. Use phenol red-free medium for the duration of the assay. |
| Contamination | Microbial contamination can lead to high background as bacteria and yeast can also reduce tetrazolium salts. Visually inspect cultures for any signs of contamination. |
Issue 2: Low Signal or Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Sub-optimal Cell Seeding Density | The number of cells seeded per well is critical. Too few cells will result in a low signal-to-noise ratio. Optimize the seeding density for your specific cell line and the duration of the experiment. |
| Incorrect Incubation Times | The incubation time with both TTP488 and the assay reagent needs to be optimized. For MTS assays, an incubation of 1 to 4 hours is typical.[2] |
| Solvent Toxicity | If using a solvent like DMSO to dissolve TTP488, ensure the final concentration in the culture medium is not toxic to your cells (typically <0.5%). Run a vehicle control with the same concentration of solvent to assess its effect. |
Quantitative Data
TTP488 IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Assay Type | IC50 Value (µM) | Reference |
| SUM149PT (human triple-negative breast cancer) | MTS | 5.292 | [1] |
| Panc1 (human pancreatic cancer) | Cell Proliferation Assay | Modest inhibition at 1-3 µM | [3] |
| Pan02 (murine pancreatic cancer) | Cell Proliferation Assay | Modest inhibition at 1-3 µM | [3] |
TTP488 Solubility
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (187.92 mM) | Use fresh DMSO as moisture can reduce solubility. | [3] |
| DMSO (with ultrasonication) | 120 mg/mL (225.51 mM) | Ultrasonication can aid in dissolution. | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.70 mM) | Yields a clear solution. | [1] |
Experimental Protocols
Protocol 1: Crystal Violet Cell Viability Assay
This assay is a simple method for quantifying the number of adherent cells by staining the DNA of cells that remain attached to the plate.
Materials:
-
Adherent cells in a multi-well plate
-
Phosphate Buffered Saline (PBS)
-
Fixative solution (e.g., 100% methanol or 4% paraformaldehyde)
-
Crystal Violet Staining Solution (0.1% - 0.5% w/v in 20% methanol)
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)
Procedure:
-
Cell Seeding: Seed cells at an optimized density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of TTP488 and a vehicle control for the desired duration.
-
Washing: Gently aspirate the culture medium and wash the cells once with PBS.
-
Fixation: Add the fixative solution to each well and incubate for 10-20 minutes at room temperature.
-
Staining: Remove the fixative and add the crystal violet staining solution to each well, ensuring the cell monolayer is fully covered. Incubate for 10-30 minutes at room temperature.[4]
-
Washing: Gently wash the wells with water to remove excess stain.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add the solubilization solution to each well and incubate on a shaker until the dye is completely dissolved.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a plate reader.[4]
Protocol 2: MTS Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells in a 96-well plate
-
Phenol red-free culture medium
-
MTS reagent solution (containing an electron coupling reagent like PES)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with TTP488 as described for the crystal violet assay. Include wells with medium only for background subtraction.
-
MTS Reagent Addition: Following the treatment period, add 20 µL of the MTS reagent solution to each 100 µL of culture medium in each well.[2]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified, 5% CO2 incubator. The incubation time should be optimized for your cell line.
-
Absorbance Measurement: Record the absorbance at 490 nm using a plate reader.[2]
Visualizations
RAGE Signaling Pathway
Caption: TTP488 inhibits the RAGE signaling pathway.
Experimental Workflow: Troubleshooting Assay Interference
Caption: Troubleshooting workflow for high viability signals.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
Validation & Comparative
Azeliragon vs. FPS-ZM1: A Comparative Guide to RAGE Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
The Receptor for Advanced Glycation Endproducts (RAGE) is a multiligand receptor of the immunoglobulin superfamily implicated in a variety of pathological processes, including neurodegenerative diseases, diabetes, and cancer. Its activation by ligands such as Advanced Glycation Endproducts (AGEs), S100 proteins, and amyloid-β (Aβ) triggers a cascade of intracellular signaling, leading to chronic inflammation and oxidative stress. Consequently, RAGE has emerged as a significant therapeutic target. This guide provides an objective comparison of two prominent small-molecule RAGE inhibitors, Azeliragon (TTP488) and FPS-ZM1, focusing on their performance in inhibiting RAGE signaling, supported by experimental data.
Mechanism of Action
Both this compound and FPS-ZM1 are antagonists of RAGE, functioning by impeding the interaction between the receptor and its ligands. This blockade mitigates the downstream pro-inflammatory signaling cascades.
This compound (TTP488) is an orally bioavailable small molecule that has been investigated in clinical trials, notably for Alzheimer's disease.[1] It acts by binding to RAGE and blocking its interaction with a broad range of ligands.[2] Preclinical studies have indicated that this compound can reduce the accumulation of Aβ plaques and lower the levels of inflammatory cytokines in the brain.[1]
FPS-ZM1 is a high-affinity RAGE-specific inhibitor identified through screening of a compound library.[3] It has been shown to readily cross the blood-brain barrier.[4] FPS-ZM1 specifically binds to the V-domain of RAGE, a crucial site for ligand interaction, thereby preventing the activation of the receptor.[5]
Quantitative Performance Data
The following table summarizes the key quantitative data for this compound and FPS-ZM1 from various studies. It is important to note that direct comparison of these values should be made with caution, as experimental conditions may vary between studies.
| Parameter | This compound | FPS-ZM1 | Experimental Method |
| Binding Affinity (Kd) | 12.7 ± 7.6 nM (to human sRAGE)[6] | 15 nM[7] | Not specified in all sources |
| 13 nM[8] | |||
| 239 ± 34 nM[9] | Solution Equilibrium Binding Assay | ||
| Inhibitory Constant (Ki) | Not widely reported | 25 nM[2] | Not specified |
| 148 nM (for HMGB1)[10] | Surface Plasmon Resonance (SPR) | ||
| 230 nM (for S100B)[10] | Surface Plasmon Resonance (SPR) | ||
| Half-maximal Inhibitory Concentration (IC50) | 500 nM (for Aβ1-42 binding)[10] | Not widely reported | Fluorescence Polarization Assay |
RAGE Signaling Pathway and Inhibitor Action
The binding of ligands to RAGE initiates a complex signaling cascade. A key downstream effector is the transcription factor NF-κB, which, upon activation, translocates to the nucleus and promotes the expression of pro-inflammatory genes. Both this compound and FPS-ZM1 inhibit this pathway by preventing the initial ligand-RAGE interaction.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments used to evaluate RAGE inhibitors.
RAGE-Ligand Binding Inhibition Assay (ELISA-based)
This assay quantifies the ability of an inhibitor to block the binding of a specific ligand to RAGE.
Materials:
-
96-well microplate
-
Recombinant human soluble RAGE (sRAGE)
-
Biotinylated RAGE ligand (e.g., Aβ, S100B)
-
Test inhibitors (this compound, FPS-ZM1)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coat the wells of a 96-well plate with sRAGE in coating buffer overnight at 4°C.
-
Wash the wells with wash buffer.
-
Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Wash the wells.
-
Add the test inhibitors at various concentrations to the wells.
-
Immediately add the biotinylated RAGE ligand to the wells and incubate for 1-2 hours at room temperature.
-
Wash the wells to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
NF-κB Reporter Assay (Luciferase-based)
This cell-based assay measures the effect of RAGE inhibitors on the downstream activation of the NF-κB signaling pathway.
Materials:
-
Cells stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293 or a relevant cell line)
-
Cell culture medium and reagents
-
RAGE ligand (e.g., AGE-BSA)
-
Test inhibitors (this compound, FPS-ZM1)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitors for 1-2 hours.
-
Stimulate the cells with a RAGE ligand (e.g., AGE-BSA) for a specified period (e.g., 6-24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected Renilla luciferase).
-
Determine the effect of the inhibitors on ligand-induced NF-κB activation.
Experimental Workflow for RAGE Inhibitor Evaluation
The evaluation of a potential RAGE inhibitor typically follows a structured workflow, from initial binding studies to functional cell-based assays.
Conclusion
Both this compound and FPS-ZM1 are potent inhibitors of RAGE signaling, demonstrating efficacy in preclinical models by blocking the receptor's interaction with its ligands and suppressing downstream inflammatory pathways. While quantitative data from different studies suggest high affinity for both compounds, direct comparative studies under identical conditions are limited. The choice between these inhibitors for research purposes may depend on the specific experimental context, such as the desired model system and the specific RAGE ligand being investigated. The provided experimental protocols and workflow offer a framework for the systematic evaluation of these and other novel RAGE inhibitors.
References
- 1. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of targeting the receptor for advanced glycation end products (RAGE) by small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A RAGE-Targeted Antibody-Drug Conjugate: Surface Plasmon Resonance as a Platform for Accelerating Effective ADC Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathophysiology of RAGE in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. FPS-ZM1 Alleviates Neuroinflammation in Focal Cerebral Ischemia Rats via Blocking Ligand/RAGE/DIAPH1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of Azeliragon and Other RAGE Inhibitors in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Receptor for Advanced Glycation End-products (RAGE) has emerged as a critical signaling hub in the tumor microenvironment, implicated in cancer proliferation, invasion, and therapeutic resistance. This guide provides a comparative analysis of Azeliragon and other inhibitors of the RAGE signaling pathway, supported by experimental data to inform preclinical and clinical research in oncology.
Introduction to RAGE and Its Role in Cancer
The Receptor for Advanced Glycation End-products (RAGE) is a multiligand transmembrane receptor of the immunoglobulin superfamily.[1][2] Its engagement by a diverse repertoire of ligands—including advanced glycation end-products (AGEs), S100 proteins, and high mobility group box 1 (HMGB1)—triggers a cascade of downstream signaling events.[1][2] These pathways, including MAP kinase (MAPK), nuclear factor kappa B (NF-κB), and PI3K/Akt, are pivotal in driving cellular processes that contribute to tumorigenesis, such as chronic inflammation, proliferation, survival, and migration.[1][3] Consequently, blocking the RAGE signaling axis presents a promising therapeutic strategy in oncology.[4][5]
Comparative Efficacy of RAGE Inhibitors
This section details the preclinical and clinical evidence for the efficacy of this compound and other notable RAGE inhibitors in various cancer models.
This compound (TTP488)
This compound is an orally bioavailable small molecule antagonist of RAGE.[6] Initially developed for Alzheimer's disease, its favorable safety profile in over 2000 patients has paved the way for its investigation in oncology.[3]
Preclinical Findings: In preclinical models of pancreatic cancer, this compound has been shown to inhibit RAGE-mediated NF-κB activation.[7] Treatment with this compound resulted in a modest inhibition of cell proliferation in vitro; however, in vivo studies demonstrated a significant delay in tumor growth, with an even more pronounced additive effect when combined with radiation therapy.[7][8] Furthermore, in models of triple-negative breast cancer, this compound has demonstrated a potent anti-metastatic effect.[3][9]
Clinical Development: this compound is currently under investigation in multiple clinical trials for aggressive cancers, including glioblastoma, pancreatic cancer, and breast cancer, often in combination with standard-of-care therapies.[3]
Papaverine
Papaverine, a non-narcotic opium alkaloid, has been identified as an inhibitor of the HMGB1-RAGE interaction.
Preclinical Findings: In human fibrosarcoma and glioblastoma cell lines, papaverine has been shown to suppress RAGE-dependent cell proliferation, migration, and invasion.[8] For instance, in T98G glioblastoma cells, papaverine was able to counteract the pro-proliferative effect of HMGB1.[8] It also significantly inhibited the clonogenicity of both temozolomide-sensitive and -resistant glioblastoma cells.[10]
FPS-ZM1
FPS-ZM1 is a high-affinity, RAGE-specific small molecule inhibitor that blocks the binding of ligands to the V-domain of RAGE.
Preclinical Findings: While much of the research on FPS-ZM1 has been in the context of Alzheimer's disease, it has shown effects relevant to oncology.[11] In triple-negative breast cancer cell lines, FPS-ZM1 was used to demonstrate that RAGE inhibition impairs cell adhesion, migration, and invasion without affecting cell viability or proliferation in vitro.[9]
Other RAGE Inhibition Strategies
RAGE Neutralizing Antibodies: Monoclonal antibodies that target and neutralize RAGE have been explored as a therapeutic strategy. For example, an anti-RAGE antibody was shown to inhibit neutrophil-induced killing of breast cancer cells.[12] In a preclinical model of pancreatic cancer, a RAGE-neutralizing antibody enhanced the cytotoxic effect of the chemotherapeutic agent gemcitabine.
Soluble RAGE (sRAGE) and RAGEv1: Soluble forms of RAGE, which lack the transmembrane and cytosolic domains, can act as decoys by binding to RAGE ligands and preventing their interaction with the full-length receptor.[5] Overexpression of RAGEv1, an endogenous soluble splice variant, has been shown to strongly suppress tumor growth, invasion, and angiogenesis in vitro and in vivo.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of various RAGE inhibitors in preclinical cancer models.
| Inhibitor | Cancer Model | Assay | Concentration/Dose | Observed Effect | Reference |
| This compound | Pancreatic Cancer (Panc1, Pan02 cell lines) | Cell Proliferation | 1-3 µM | Modest inhibition | [7] |
| Pancreatic Cancer (Mouse model) | Tumor Growth | Not specified | Significant growth delay (p < 0.05) | [8] | |
| Triple-Negative Breast Cancer (4175, 4T1 cell lines) | Cell Viability | 50-1000 nM | No significant effect | [9] | |
| Papaverine | Fibrosarcoma (HT1080 cells) | Cell Proliferation | 20 µM | ~65.5% reduction at 48h | [13] |
| Glioblastoma (T98G cells) | Cell Proliferation | Not specified | Inhibition of HMGB1-promoted proliferation | [8] | |
| Monocyte/macrophage-like cells (RAW264.7) | Anti-inflammatory | EC50 ~10.1 µM | Inhibition of HMGB1/RAGE interaction | [14] | |
| FPS-ZM1 | Triple-Negative Breast Cancer (4175, 4T1 cell lines) | Cell Viability | 50-1000 nM | No significant effect | [9] |
Note: Direct comparison of efficacy is challenging due to variations in experimental models and conditions across studies.
Signaling Pathways and Experimental Workflows
RAGE Signaling Pathway in Cancer
The binding of ligands such as HMGB1 and S100 proteins to RAGE initiates a complex network of intracellular signaling cascades that drive tumorigenesis.
Experimental Workflow for Evaluating RAGE Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of RAGE inhibitors.
Experimental Protocols
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of their viability and proliferation.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the RAGE inhibitor and appropriate vehicle controls.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Transwell Migration Assay
This assay assesses the chemotactic ability of cancer cells to migrate through a porous membrane.
Materials:
-
Transwell inserts (typically 8 µm pore size)
-
24-well plates
-
Serum-free and serum-containing cell culture medium
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add serum-containing medium (as a chemoattractant) to the lower chamber.
-
Seed cancer cells, resuspended in serum-free medium, into the upper chamber.
-
Incubate for a period that allows for cell migration (e.g., 24-48 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Matrigel Invasion Assay
This assay is a modification of the transwell migration assay that measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
Transwell inserts
-
Matrigel basement membrane matrix
-
Serum-free and serum-containing cell culture medium
-
Cotton swabs
-
Fixing and staining reagents
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[15]
-
Follow the same procedure as the Transwell Migration Assay (steps 2-7). The number of cells that have invaded through the Matrigel and the membrane is quantified.[15]
NF-κB Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor, a key downstream target of RAGE signaling.
Materials:
-
Cancer cells stably or transiently transfected with an NF-κB reporter construct (e.g., luciferase reporter driven by an NF-κB response element).
-
RAGE ligands (e.g., HMGB1 or S100 proteins)
-
RAGE inhibitors
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cells in a multi-well plate.
-
Pre-treat the cells with the RAGE inhibitor for a specified time.
-
Stimulate the cells with a RAGE ligand to activate the NF-κB pathway.
-
After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Inhibition of NF-κB activity is determined by the reduction in luciferase signal compared to ligand-stimulated cells without the inhibitor.
Conclusion
The inhibition of the RAGE signaling pathway represents a viable and promising strategy for cancer therapy. This compound, with its oral bioavailability and established safety profile, is a leading candidate in clinical development. Other inhibitors, including small molecules like Papaverine and FPS-ZM1, as well as biologicals such as neutralizing antibodies and soluble RAGE, have also demonstrated preclinical efficacy. Further research, particularly well-controlled comparative studies, is necessary to fully elucidate the therapeutic potential and optimal clinical application of these RAGE inhibitors in various cancer contexts. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and development of this important class of anti-cancer agents.
References
- 1. Role and Mechanisms of RAGE-Ligand Complexes and RAGE-Inhibitors in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A neutralizing antibody against receptor for advanced glycation end products (RAGE) reduces atherosclerosis in uremic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 5. protocols.io [protocols.io]
- 6. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer effects of a non-narcotic opium alkaloid medicine, papaverine, in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RAGE inhibitor TTP488 (this compound) suppresses metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Non-narcotic Opium Alkaloid Papaverine Suppresses Human Glioblastoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of RAGE-Specific Inhibitor FPS-ZM1 on Amyloid-β Metabolism and AGEs-Induced Inflammation and Oxidative Stress in Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. researchhub.com [researchhub.com]
- 14. The Biological Relevance of Papaverine in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. snapcyte.com [snapcyte.com]
Validating the Downstream Targets of Azeliragon in Alzheimer's Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Azeliragon's performance with alternative therapeutic strategies in Alzheimer's disease (AD) models. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to facilitate a comprehensive understanding of this compound's mechanism of action and its potential in the landscape of AD drug development.
Introduction to this compound and its Mechanism of Action
This compound (formerly TTP488) is an orally bioavailable small molecule inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE).[1][2] RAGE is a multiligand receptor of the immunoglobulin superfamily that is upregulated in the brains of Alzheimer's disease patients.[3] It plays a crucial role in the pathogenesis of AD by binding to various ligands, including amyloid-beta (Aβ) peptides and S100 proteins, triggering a cascade of downstream signaling events that contribute to neuroinflammation, Aβ accumulation, and neuronal damage.[3][4] this compound is designed to block the interaction between RAGE and its ligands, thereby mitigating these pathological processes.[3]
Comparative Analysis of Preclinical Data
This section compares the preclinical efficacy of this compound with another RAGE inhibitor, FPS-ZM1, and several anti-amyloid monoclonal antibodies that represent an alternative therapeutic strategy for AD.
Table 1: Comparison of Preclinical Efficacy in Alzheimer's Disease Mouse Models
| Compound | Mechanism of Action | Mouse Model | Key Findings (Quantitative Data) | Reference |
| This compound | RAGE Inhibitor | tgAPPSWE/LON | - Dose-dependent decrease in total brain Aβ by ELISA. - Dose-dependent reduction in Aβ plaque deposition. - Dose-dependent decrease in brain inflammatory cytokines. | [1] |
| FPS-ZM1 | RAGE Inhibitor | APPsw/0 | - Inhibited RAGE-mediated influx of circulating Aβ40 and Aβ42 into the brain. - Reduced brain Aβ40 and Aβ42 levels. - Suppressed microglia activation and neuroinflammation. | [5][6][7] |
| Aducanumab | Anti-Aβ Monoclonal Antibody | Transgenic Mice | - Dose-dependent reduction of soluble and insoluble Aβ. | [8][9][10] |
| Gantenerumab | Anti-Aβ Monoclonal Antibody | PS2APP | - Reduction of amyloid plaque load. | [11] |
| Lecanemab | Anti-Aβ Monoclonal Antibody | Arctic Transgenic Mice | - Reduced brain soluble Aβ protofibril levels by 42%. - Reduced cerebrospinal fluid soluble Aβ protofibril levels by 53%. | [12] |
| Solanezumab | Anti-Aβ Monoclonal Antibody | Preclinical AD models | - Did not significantly reduce amyloid plaque load. | [13][14][15][16][17] |
Signaling Pathways and Experimental Workflows
Visualizations of the key signaling pathway targeted by this compound and a typical experimental workflow for evaluating candidate compounds in AD mouse models are provided below.
RAGE Signaling Pathway in Alzheimer's Disease
Caption: RAGE signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preclinical Validation
Caption: A typical experimental workflow for evaluating therapeutic agents in AD mouse models.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Quantification of Amyloid-β (Aβ) Burden
Objective: To measure the levels of Aβ plaques in the brains of treated and control mice.
Protocol:
-
Tissue Preparation:
-
Mice are euthanized and transcardially perfused with phosphate-buffered saline (PBS).
-
Brains are harvested and one hemisphere is fixed in 4% paraformaldehyde for histology, while the other is snap-frozen for biochemical analysis.
-
-
Immunohistochemistry (IHC) for Aβ Plaques:
-
Fixed brain hemispheres are sectioned (e.g., 40 µm thick) using a cryostat or vibratome.
-
Sections are incubated with a primary antibody specific for Aβ (e.g., 6E10).
-
A secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) is then applied.
-
The signal is developed using a chromogenic substrate (e.g., DAB), resulting in a colored precipitate at the location of Aβ plaques.
-
Images of stained sections are captured using a microscope and the percentage of plaque-covered area is quantified using image analysis software.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ levels:
-
Frozen brain tissue is homogenized in a lysis buffer.
-
The homogenate is centrifuged, and the supernatant (soluble fraction) and pellet (insoluble fraction) are collected.
-
The insoluble fraction is further treated to extract aggregated Aβ.
-
Aβ levels in both fractions are quantified using a sandwich ELISA kit specific for Aβ40 and Aβ42.
-
Assessment of Cognitive Function (Morris Water Maze)
Objective: To evaluate spatial learning and memory in mice.
Protocol:
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) is filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.
-
Acquisition Phase (Learning):
-
Mice are trained over several days (e.g., 5 days) to find the hidden platform from different starting locations.
-
Each trial has a maximum duration (e.g., 60-90 seconds). If the mouse fails to find the platform, it is gently guided to it.
-
The time taken to reach the platform (escape latency) and the path length are recorded using a video tracking system. A decrease in escape latency over the training days indicates learning.
-
-
Probe Trial (Memory):
-
On the final day, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured. A preference for the target quadrant indicates spatial memory retention.
-
Measurement of NF-κB Activation (Western Blot)
Objective: To determine the effect of treatment on the activation of the NF-κB signaling pathway.
Protocol:
-
Protein Extraction:
-
Frozen brain tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the total protein lysate is collected.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated (active) form of an NF-κB subunit (e.g., phospho-p65). A separate blot is run for total p65 and a loading control (e.g., β-actin).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is then added.
-
The signal is detected using a chemiluminescent substrate and imaged.
-
The band intensities are quantified, and the ratio of phosphorylated p65 to total p65 is calculated to determine the level of NF-κB activation.
-
Conclusion
This compound, as a RAGE inhibitor, presents a distinct mechanism of action compared to the widely studied anti-amyloid monoclonal antibodies. Preclinical data suggests that this compound can mitigate key pathological features of Alzheimer's disease, including amyloid-beta accumulation and neuroinflammation, leading to improved cognitive function in animal models.[1][3] While clinical trials for this compound have had mixed results, the validation of its downstream targets in preclinical models provides a strong rationale for the continued investigation of RAGE inhibition as a therapeutic strategy for Alzheimer's disease. This guide offers a framework for researchers to compare and contrast the preclinical performance of this compound with other therapeutic modalities, aiding in the design and interpretation of future studies in the field.
References
- 1. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | ALZFORUM [alzforum.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of RAGE-Specific Inhibitor FPS-ZM1 on Amyloid-β Metabolism and AGEs-Induced Inflammation and Oxidative Stress in Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antibody aducanumab reduces Aβ plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. The antibody aducanumab reduces Aβ ... | Article | H1 Connect [archive.connect.h1.co]
- 11. Profile of gantenerumab and its potential in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The animal research behind a new Alzheimer's drug :: Understanding Animal Research [uaroceania.org]
- 13. neurologylive.com [neurologylive.com]
- 14. researchgate.net [researchgate.net]
- 15. First-of-its-kind A4 study yields 'disappointing' results - Penn Memory Center [pennmemorycenter.org]
- 16. Lilly Provides Update on A4 Study of Solanezumab for Preclinical Alzheimer's Disease [prnewswire.com]
- 17. Trial of Solanezumab in Preclinical Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Azeliragon's Anti-Inflammatory Efficacy Across Diverse Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of Azeliragon, a small molecule inhibitor of the Receptor for Advanced Glycation End products (RAGE), across various cell types implicated in inflammatory processes. This compound's performance is benchmarked against FPS-ZM1, another potent RAGE inhibitor, offering researchers valuable insights into its therapeutic potential. The data presented is supported by detailed experimental protocols and visual representations of key biological pathways.
Executive Summary
This compound consistently demonstrates anti-inflammatory properties by inhibiting the RAGE signaling pathway, a key player in chronic inflammation. This inhibition leads to a downstream reduction of pro-inflammatory mediators in multiple cell types central to the inflammatory response, including microglia, macrophages, and endothelial cells. Comparative analysis with FPS-ZM1, a well-characterized RAGE antagonist, validates this compound's efficacy and provides a framework for its potential applications in inflammatory and neurodegenerative diseases.
Data Presentation: Quantitative Comparison of Anti-Inflammatory Effects
The following tables summarize the quantitative effects of this compound and FPS-ZM1 on key inflammatory markers in different cell types. Data has been compiled from multiple preclinical studies.
Table 1: Effect of this compound and FPS-ZM1 on Pro-Inflammatory Cytokine Secretion in Microglia
| Cell Type | Compound | Concentration | Target Cytokine | % Inhibition (relative to stimulated control) | Reference |
| BV-2 Mouse Microglia | FPS-ZM1 | 100 nM | IL-1β | ~60% | [1][2] |
| BV-2 Mouse Microglia | FPS-ZM1 | 100 nM | IL-6 | ~50% | [1][2] |
| BV-2 Mouse Microglia | FPS-ZM1 | 100 nM | TNF-α | ~70% | [1][2] |
| Primary Rat Microglia | FPS-ZM1 | 100 nM | TNF-α, IL-1β | Significant suppression | [3] |
| In vivo (mouse model) | This compound | 1 mg/kg | IL-1β, IL-10, IL-17A | Significant reduction in serum | [2] |
Note: Direct quantitative data for this compound's percentage inhibition of specific cytokines in cultured microglia is limited in the reviewed literature. However, in vivo studies and research in other cell types strongly support its anti-inflammatory effects.
Table 2: Effect of this compound and FPS-ZM1 on Pro-Inflammatory Markers in Macrophages
| Cell Type | Compound | Concentration | Target Marker | Effect | Reference |
| THP-1 Human Macrophages | This compound | 1-50 µM | Pro-inflammatory cytokines | Dose-dependent attenuation | [2] |
| THP-1 Human Macrophages | FPS-ZM1 | 1 µM | IL-1β | Significant inhibition | [4] |
| Pancreatic Cancer-associated Macrophages (M2) | This compound | In vivo | M2 Macrophage Reduction | Significant reduction | [5][6] |
Table 3: Effect of this compound on Endothelial Cells and Other Cell Types
| Cell Type | Compound | Stimulation | Target Marker | Effect | Reference |
| Vascular Endothelial Cells | This compound | Inflammatory conditions | - | Reduces inflammation-mediated reduction in cerebral blood flow | [7][8] |
| Pancreatic Cancer Cells (Panc1, Pan02) | This compound | 1 µM | p-NF-κB | Dose-dependent inhibition | [5][6] |
| T-cells | This compound | 4 nM | IFN-γ | Significant reduction | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol outlines the general steps for measuring pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
Materials:
-
ELISA plate pre-coated with capture antibody specific for the cytokine of interest
-
Cell culture supernatants (samples)
-
Recombinant cytokine standards
-
Detection antibody (biotinylated)
-
Avidin-HRP or Streptavidin-HRP conjugate
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Plate Preparation: If not pre-coated, coat a 96-well ELISA plate with the capture antibody overnight at 4°C. Wash the plate 3-5 times with wash buffer. Block the plate with assay diluent for 1-2 hours at room temperature to prevent non-specific binding. Wash again.
-
Standard and Sample Incubation: Prepare a serial dilution of the recombinant cytokine standard in assay diluent. Add 100 µL of standards and cell culture supernatant samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate 3-5 times. Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate 3-5 times. Add 100 µL of Avidin-HRP or Streptavidin-HRP conjugate to each well. Incubate for 1 hour at room temperature.
-
Substrate Development: Wash the plate 3-5 times. Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.
Western Blot for NF-κB Activation
This protocol describes the detection of the phosphorylated (activated) form of the NF-κB p65 subunit.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-phospho-NF-κB p65)
-
Secondary antibody (HRP-conjugated)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-NF-κB p65 diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the signal of phospho-NF-κB p65 to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for assessing its anti-inflammatory effects.
Caption: this compound inhibits the RAGE signaling pathway.
Caption: Workflow for assessing anti-inflammatory effects.
References
- 1. Cytokine Elisa [bdbiosciences.com]
- 2. Modulating the RAGE-Induced Inflammatory Response: Peptoids as RAGE Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RAGE-Specific Inhibitor FPS-ZM1 Attenuates AGEs-Induced Neuroinflammation and Oxidative Stress in Rat Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor for Advanced Glycation End-Products Promotes Activation of Alveolar Macrophages through the NLRP3 Inflammasome/TXNIP Axis in Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vtvtherapeutics.com [vtvtherapeutics.com]
Head-to-head comparison of Azeliragon and FPS-ZM1 in breast cancer metastasis models
For Researchers, Scientists, and Drug Development Professionals
The Receptor for Advanced Glycation Endproducts (RAGE) has emerged as a critical signaling hub in the tumor microenvironment, playing a pivotal role in inflammation, cell proliferation, and metastasis. Its intricate involvement in the progression of various cancers, including notoriously aggressive triple-negative breast cancer (TNBC), has positioned it as a promising therapeutic target. This guide provides a detailed, data-driven comparison of two prominent small molecule RAGE inhibitors, Azeliragon (TTP488) and FPS-ZM1, in the context of breast cancer metastasis.
Performance in Preclinical Breast Cancer Models
Both this compound and FPS-ZM1 have demonstrated the ability to impair breast cancer metastasis in preclinical models.[1][2] However, studies indicate that this compound may exhibit a more potent anti-metastatic effect. A direct comparison in TNBC models revealed that while both compounds impaired spontaneous and experimental metastasis, this compound reduced metastasis to a greater degree than FPS-ZM1.[1][3]
Neither inhibitor was found to affect cellular viability, proliferation, or the cell cycle in vitro, suggesting their primary impact is on the mechanisms of metastasis rather than direct cytotoxicity.[1][3] Transcriptomic analysis of primary xenograft tumors and metastatic tissues showed a high degree of similarity in the genetic and protein changes induced by both drugs, with this compound demonstrating greater potency against pathways that drive metastasis.[1][2]
Quantitative Data Summary
| Parameter | This compound (TTP488) | FPS-ZM1 | Cell/Animal Model | Key Findings | Reference |
| In Vitro Cell Adhesion | Impaired adhesion to multiple extracellular matrix proteins (collagens, laminins, fibronectin) | Impaired adhesion to multiple extracellular matrix proteins (collagens, laminins, fibronectin) | TNBC cell lines | Both inhibitors reduce the ability of cancer cells to adhere to the extracellular matrix, a crucial step in metastasis. | [1] |
| In Vitro Cell Migration & Invasion | Significantly inhibited | Significantly inhibited | MDA-MB-231 and 4T-1 TNBC cell lines | Both inhibitors effectively reduce the migratory and invasive capacity of TNBC cells. | [4] |
| In Vivo Spontaneous Metastasis | Reduced metastasis | Reduced metastasis | 4175 (highly metastatic MDA-MB-231 variant) xenograft in NSG mice | Both inhibitors suppress the spontaneous spread of tumors from the primary site. This compound showed a greater reduction in metastasis. | [1][4] |
| In Vivo Experimental Metastasis | Impaired metastasis | Impaired metastasis | 4T-1 tail-vein injection in BALB/c mice | Both inhibitors hinder the colonization of distant organs by circulating tumor cells. | [4] |
| Effect on Primary Tumor Growth | Modest effect | Modest effect | 4T1/BALB/c injected mice | The primary impact of both inhibitors is on metastasis rather than the growth of the primary tumor. | [5] |
Mechanism of Action: Targeting the RAGE Signaling Cascade
This compound and FPS-ZM1 function by inhibiting the RAGE receptor, thereby blocking the downstream signaling cascades initiated by its ligands, such as High Mobility Group Box 1 (HMGB1) and S100 proteins.[6][7] This inhibition has been shown to lead to decreased signaling through critical metastatic driver mechanisms, including Pyk2, STAT3, and Akt.[1][2] The activation of RAGE by its ligands promotes a multitude of cellular processes that contribute to metastasis, including inflammation, cell migration, invasion, and survival.[7] By blocking this interaction, this compound and FPS-ZM1 disrupt these pro-metastatic activities.
References
- 1. researchgate.net [researchgate.net]
- 2. RAGE inhibitor TTP488 (this compound) suppresses metastasis in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RAGE inhibitor TTP488 (this compound) suppresses metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. FDA Orphan Drug Status Granted to this compound for Breast Cancer Brain Metastasis [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
Independent Verification of Azeliragon's Binding Affinity to RAGE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Azeliragon to the Receptor for Advanced Glycation Endproducts (RAGE) with other alternative small molecule inhibitors. The information presented is collated from independent research to support informed decision-making in drug development and scientific research.
Executive Summary
This compound is a small molecule inhibitor of RAGE that has been evaluated in clinical trials. Independent verification of its binding affinity to RAGE reveals some discrepancies in the publicly available data. The most frequently cited dissociation constant (Kd) is 12.7 ± 7.6 nM , as reported by its developer, vTv Therapeutics[1][2]. However, an independent study using a solution equilibrium binding assay determined a significantly higher Kd of 239 ± 34 nM . Another study reports an IC50 of 500 nM for the inhibition of RAGE's interaction with amyloid-β (Aβ)₁₋₄₂[3]. This guide presents the available quantitative data, details the experimental protocols used for these measurements, and provides a visual representation of the RAGE signaling pathway and a typical experimental workflow.
Comparison of RAGE Inhibitor Binding Affinities
The following table summarizes the quantitative data for the binding affinity of this compound and other selected RAGE inhibitors.
| Compound | Target | Binding Affinity | Assay Method | Reference |
| This compound | Recombinant Human sRAGE | Kd: 12.7 ± 7.6 nM | Not specified | [1][2] |
| sRAGE | Kd: 239 ± 34 nM | Solution Equilibrium Binding Assay | ||
| RAGE-Aβ₁₋₄₂ interaction | IC50: 500 nM | Fluorescence Polarization Assay | [3] | |
| FPS-ZM1 | RAGE-HMGB1 interaction | Ki: 148 nM | Surface Plasmon Resonance (SPR) | [3] |
| RAGE-S100B interaction | Ki: 230 nM | Surface Plasmon Resonance (SPR) | [3] | |
| RAGE-Aβ interaction | Ki: 25 nM | Receptor Binding Assay | [4] | |
| RAGE229 | ctRAGE-DIAPH1 interaction | IC50: 26 ± 9 nM | Smooth Muscle Cell Scratch Wounding Assay | [5] |
Note: Kd (Dissociation Constant) and Ki (Inhibition Constant) are measures of binding affinity, where a lower value indicates a stronger interaction. IC50 (Half-maximal inhibitory concentration) is a measure of the concentration of a substance that is required to inhibit a biological process by 50%.
Experimental Protocols
Solution Equilibrium Binding Assay for this compound
This method was utilized to determine the Kd of this compound for soluble RAGE (sRAGE).
-
Objective: To quantify the binding affinity of this compound to sRAGE in a solution-based format.
-
Materials:
-
Recombinant human sRAGE
-
This compound
-
Assay buffer
-
-
Procedure:
-
A constant concentration of sRAGE (e.g., 20 nM) is incubated with varying concentrations of this compound (e.g., 0-2000 nM) in the assay buffer.
-
The mixture is allowed to reach equilibrium.
-
The amount of sRAGE bound to this compound is quantified. While the specific quantification method is not detailed in the source, it could involve techniques like microscale thermophoresis (MST) or fluorescence-based detection.
-
The fraction of bound sRAGE is plotted against the concentration of this compound.
-
The data is fitted to a nonlinear regression model to calculate the Kd value.
-
Surface Plasmon Resonance (SPR) for FPS-ZM1
This technique was used to measure the inhibition constant (Ki) of FPS-ZM1 for the interaction between sRAGE and its ligands, HMGB1 and S100B.
-
Objective: To determine the ability of FPS-ZM1 to disrupt the binding of RAGE to its natural ligands.
-
Materials:
-
SPR instrument and sensor chip
-
Recombinant human sRAGE
-
Recombinant HMGB1 and S100B
-
FPS-ZM1
-
Running buffer
-
-
Procedure:
-
sRAGE is immobilized on the surface of the SPR sensor chip.
-
A solution containing a fixed concentration of HMGB1 or S100B is flowed over the chip surface, and the binding response is measured.
-
The experiment is repeated with the addition of varying concentrations of FPS-ZM1 to the HMGB1 or S100B solution.
-
The reduction in the binding response of the ligand to sRAGE in the presence of FPS-ZM1 is measured.
-
The Ki is calculated by analyzing the competitive binding data, often using software that fits the data to a suitable inhibition model.
-
Receptor Binding Assay for FPS-ZM1
This assay was employed to determine the Ki of FPS-ZM1 for the interaction between RAGE and amyloid-β.
-
Objective: To quantify the inhibitory potency of FPS-ZM1 on the RAGE-Aβ interaction.
-
Materials:
-
Cells transfected with RAGE (e.g., CHO cells) or purified RAGE protein
-
Radiolabeled amyloid-β (e.g., ¹²⁵I-Aβ)
-
FPS-ZM1
-
Binding buffer
-
Filtration apparatus
-
-
Procedure:
-
RAGE-expressing cells or purified RAGE are incubated with a fixed concentration of radiolabeled Aβ in the presence of varying concentrations of FPS-ZM1.
-
The reaction is allowed to reach equilibrium.
-
The mixture is filtered to separate bound from free radiolabeled Aβ.
-
The radioactivity on the filter, representing the bound Aβ, is measured using a scintillation counter.
-
The concentration of FPS-ZM1 that inhibits 50% of the specific binding of radiolabeled Aβ (IC50) is determined.
-
The Ki is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.
-
Visualizations
RAGE Signaling Pathway
Ligand binding to RAGE activates multiple downstream signaling cascades, prominently featuring the NF-κB pathway, which leads to the transcription of pro-inflammatory genes.
Figure 1: Simplified RAGE signaling pathway leading to NF-κB activation and its inhibition by this compound.
Experimental Workflow for Binding Affinity Determination
The following diagram illustrates a generalized workflow for determining the binding affinity of a small molecule inhibitor to its target protein using a competition binding assay.
Figure 2: General experimental workflow for a competition binding assay to determine inhibitor affinity.
References
- 1. mdpi.com [mdpi.com]
- 2. vtvtherapeutics.com [vtvtherapeutics.com]
- 3. A fragment-based approach to discovery of Receptor for Advanced Glycation End products inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule antagonism of the interaction of the RAGE cytoplasmic domain with DIAPH1 reduces diabetic complications in mice - PMC [pmc.ncbi.nlm.nih.gov]
Azeliragon: A Comparative Guide to its Anti-Tumor Activity in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor activity of Azeliragon, a small molecule inhibitor of the Receptor for Advanced Glycation End-products (RAGE), with alternative therapeutic approaches in preclinical models of pancreatic and triple-negative breast cancer. The data presented is compiled from in vitro and in vivo studies to offer a detailed perspective on its mechanism and efficacy.
Executive Summary
This compound demonstrates distinct anti-tumor activities dependent on the cancer type. In pancreatic cancer, it inhibits both cell proliferation and tumor growth. In contrast, in triple-negative breast cancer (TNBC), its primary strength lies in inhibiting metastasis-related processes such as cell adhesion, migration, and invasion, with minimal effect on cell viability. This guide will delve into the quantitative data supporting these findings, compare its performance with a standard-of-care chemotherapeutic and another RAGE inhibitor, and provide detailed experimental methodologies.
Pancreatic Cancer: this compound vs. Gemcitabine
This compound has been shown to be effective in preclinical models of pancreatic cancer, a disease known for its aggressive nature and resistance to treatment. Its mechanism of action, centered on the inhibition of the RAGE signaling pathway, offers a novel approach compared to traditional cytotoxic agents like gemcitabine.
In Vitro Data Comparison
The following table summarizes the in vitro efficacy of this compound compared to gemcitabine in the human pancreatic cancer cell line Panc-1.
| Parameter | This compound | Gemcitabine | Cell Line |
| Mechanism of Action | RAGE Inhibitor | Nucleoside Analog | Panc-1 |
| Effect on NF-κB Activation | Significant inhibition at 1 µM[1] | Not applicable | Panc-1 |
| Effect on Cell Proliferation | Inhibition of RAGE ligand-induced proliferation[1] | IC50: 48.55 ± 2.30 nM (72h)[2] | Panc-1 |
| Effect on Migration/Invasion | Data not available | Increased migration at 10 µM and 100 µM[3] | Panc-1 |
In Vivo Data Comparison
In vivo studies in mouse models of pancreatic cancer have demonstrated this compound's ability to delay tumor growth.
| Parameter | This compound | Cancer Model | Key Findings |
| Tumor Growth Inhibition | 1 mg/kg, i.p. | Panc-1 xenograft | Significant tumor growth delay compared to control[1] |
| Tumor Growth Inhibition | 1 mg/kg | Pan02 murine model | Significant tumor growth delay[1] |
Triple-Negative Breast Cancer: this compound vs. FPS-ZM1 (another RAGE inhibitor)
In the context of TNBC, this compound's anti-tumor activity is primarily directed against metastasis, a key driver of mortality in this aggressive breast cancer subtype. Notably, this compound does not significantly impact TNBC cell proliferation in vitro.[4]
In Vitro Data Comparison
The following table compares the in vitro anti-metastatic properties of this compound and another RAGE inhibitor, FPS-ZM1, on TNBC cell lines.
| Parameter | This compound (TTP488) | FPS-ZM1 | Cell Lines |
| Mechanism of Action | RAGE Inhibitor | RAGE Inhibitor | 4175, 4T-1 |
| Effect on Cell Viability/Proliferation | No significant effect[4] | No significant effect | 4175, 4T-1 |
| Effect on Cell Adhesion | Impaired adhesion to extracellular matrix proteins[4] | Data not available | 4175 |
| Effect on Cell Invasion | Impaired invasion[4] | Impaired invasion at 1-5 µM | 4T1, E0771, Py8119 |
| Effect on Cell Migration | Impaired migration[4] | Data not available | 4175, 4T-1 |
In Vivo Data Comparison
In vivo studies in mouse models of TNBC have confirmed the anti-metastatic potential of this compound.
| Parameter | This compound (TTP488) | FPS-ZM1 | Cancer Model | Key Findings |
| Metastasis Inhibition | 1 mg/kg, IP | 1 mg/kg, IP | 4175/NSG orthotopic model | Both impaired metastasis; TTP488 showed a more potent effect[4] |
| Metastasis Inhibition | Not specified | 1mg/kg | 4T1/BALB/c experimental metastasis model | FPS-ZM1 strongly impaired metastatic disease |
Signaling Pathways and Experimental Workflows
RAGE Signaling Pathway Inhibition by this compound
This compound acts by blocking the Receptor for Advanced Glycation End-products (RAGE), thereby inhibiting downstream signaling pathways implicated in tumor progression and metastasis.
Caption: this compound blocks RAGE, inhibiting downstream pro-tumorigenic signaling.
Experimental Workflow for Assessing Anti-Metastatic Activity
The following diagram outlines a typical workflow for evaluating the anti-metastatic properties of a compound like this compound.
Caption: A typical workflow for evaluating anti-metastatic compounds.
Experimental Protocols
Pancreatic Cancer Cell Culture and Proliferation Assay
-
Cell Lines: Human pancreatic cancer cell line Panc1 and murine pancreatic cancer cell line Pan02 were used.[1]
-
Culture Conditions: Cells were cultured in standard conditions.
-
Proliferation Assay: Cells were treated with varying concentrations of this compound. Live cells were counted at specified time points using methods like trypan blue exclusion.[1] For ligand-induced proliferation, cells were stimulated with RAGE ligands (e.g., HMGB1, S100P) with or without this compound treatment.[1]
Triple-Negative Breast Cancer Adhesion, Migration, and Invasion Assays
-
Cell Lines: Highly metastatic TNBC cell lines such as 4175 and 4T-1 were utilized.[4]
-
Adhesion Assay: Cells were treated with the test compound (e.g., this compound) and then seeded onto plates coated with extracellular matrix proteins. After incubation, non-adherent cells were washed away, and attached cells were stained and quantified.[4]
-
Migration and Invasion Assays: Boyden chamber assays were used. For migration, cells were placed in the upper chamber and allowed to migrate through a porous membrane towards a chemoattractant. For invasion, the membrane was coated with a basement membrane matrix (e.g., Matrigel). Migrated/invaded cells on the lower surface of the membrane were stained and counted.[4]
In Vivo Tumor Models
-
Pancreatic Cancer Model: Panc1 cells were injected subcutaneously into the flank of immunodeficient mice (e.g., NU/NU).[1] Pan02 cells were injected into syngeneic mice (e.g., C57BL/6).[1] Treatment with this compound (e.g., 1 mg/kg, i.p.) was initiated once tumors were established. Tumor volume was measured regularly.[1]
-
Triple-Negative Breast Cancer Metastasis Model:
-
Orthotopic Model: TNBC cells (e.g., 4175) were injected into the mammary fat pad of immunocompromised mice (e.g., NSG).[4]
-
Experimental Metastasis Model: TNBC cells (e.g., 4T-1) were injected via the tail vein into syngeneic mice (e.g., BALB/c).
-
Treatment and Analysis: Mice were treated with this compound (e.g., 1 mg/kg, i.p.). At the end of the study, primary tumors were weighed, and metastatic lesions in organs like the lungs were quantified.[4]
-
Conclusion
This compound presents a promising, mechanism-based therapeutic strategy for specific cancers. In pancreatic cancer, it demonstrates direct anti-proliferative and anti-tumor effects. In TNBC, its value lies in its anti-metastatic properties, which are distinct from traditional cytotoxic agents that primarily target cell proliferation. This comparative guide highlights the importance of understanding the specific context of a drug's activity to best position it for further development and potential clinical application. The provided data and protocols serve as a valuable resource for researchers in the field of oncology drug discovery.
References
A Comparative Guide to the Pharmacokinetic Profiles of Azeliragon and FPS-ZM1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two prominent inhibitors of the Receptor for Advanced Glycation Endproducts (RAGE): Azeliragon and FPS-ZM1. Both molecules have garnered significant interest for their therapeutic potential in a range of diseases, including Alzheimer's disease and other inflammatory conditions. This document aims to present a comprehensive overview based on available preclinical and clinical data to aid in research and development decisions.
Executive Summary
This compound, having progressed to Phase 3 clinical trials, possesses a well-characterized pharmacokinetic profile in both animals and humans. It is an orally bioavailable small molecule that readily crosses the blood-brain barrier. In contrast, FPS-ZM1, a high-affinity RAGE inhibitor, has been primarily investigated in preclinical animal models. While its ability to penetrate the central nervous system is established, detailed quantitative pharmacokinetic parameters in the public domain are limited. Both compounds effectively inhibit the RAGE signaling pathway, a key mediator of inflammatory responses.
Pharmacokinetic Data Comparison
This compound has undergone extensive pharmacokinetic testing in both preclinical and clinical settings. FPS-ZM1's pharmacokinetic data is primarily derived from preclinical animal studies, with limited quantitative information available in published literature.
Table 1: Summary of Preclinical Pharmacokinetic Data
| Parameter | This compound (in tgAPPSwedish/London mice) | FPS-ZM1 (in animal models) |
| Administration Route | Oral | Intraperitoneal, Oral gavage[1] |
| Blood-Brain Barrier Permeability | Yes[2] | Yes[3][4][5] |
| Reported Effects | Decreased Aβ plaque deposition, reduced total brain Aβ concentration, increased plasma Aβ levels, reduced inflammatory cytokines, improved cerebral blood flow.[6] | Inhibited RAGE-mediated influx of circulating Aβ into the brain, suppressed microglial activation, and reduced neuroinflammation.[5][7] |
| Lowest Efficacious Dose | 0.3 mg/kg (trough plasma concentration of 6 ng/mL)[6] | Data not publicly available |
Table 2: Summary of Clinical Pharmacokinetic Data for this compound
| Parameter | Healthy Volunteers (Single 20 mg dose) |
| Administration Route | Oral[6] |
| Absorption | Rapid[8] |
| Cmax (Peak Plasma Concentration) | 4.0 ± 0.6 ng/mL[9] |
| Tmax (Time to Peak Concentration) | Biphasic peaks at 12 hours (Tmax-1) and 33 hours (Tmax-2)[8] |
| Metabolism | Primarily metabolized by CYP3A4[6] |
| Half-life | Prolonged pharmacokinetic disposition[8] |
Experimental Protocols
This compound Preclinical Pharmacokinetic and Efficacy Studies
Animal Model: tgAPPSwedish/London transgenic mice, a model for Alzheimer's disease.[6]
Methodology:
-
Dosing: this compound was administered orally once daily at doses of 0.3, 1, and 3 mg/kg for 3 months to 12-month-old mice.[6]
-
Sample Collection: Plasma and brain tissue were collected for analysis.
-
Bioanalysis: Amyloid-β (Aβ) peptide levels in plasma and brain were quantified using ELISA. Brain tissue was also analyzed for Aβ plaque deposition and inflammatory markers.[6]
This compound Phase 1 Clinical Trial
Study Population: Healthy volunteers.
Methodology:
-
Study Design: A single-dose, open-label study.[8]
-
Dosing: A single oral dose of 20 mg of this compound was administered.[9]
-
Sample Collection: Plasma samples were collected at various time points post-administration.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated analytical method to determine pharmacokinetic parameters such as Cmax and Tmax.[9]
FPS-ZM1 Preclinical Studies
Animal Models: APPsw/0 transgenic mice (Alzheimer's disease model) and spontaneously hypertensive rats.[1][5]
Methodology:
-
Dosing: In Alzheimer's disease models, FPS-ZM1 was administered to aged mice.[5] In hypertension models, adult male spontaneously hypertensive rats were treated with FPS-ZM1 via oral gavage for 12 weeks.[1]
-
Evaluation: The studies assessed the ability of FPS-ZM1 to cross the blood-brain barrier and its effects on RAGE-mediated processes, such as Aβ transport, neuroinflammation, and renal injury.[1][5] Specific details on the bioanalytical methods used for pharmacokinetic parameter determination are not extensively reported in the available literature.
Signaling Pathway and Mechanism of Action
Both this compound and FPS-ZM1 exert their therapeutic effects by inhibiting the Receptor for Advanced Glycation Endproducts (RAGE). RAGE is a multiligand receptor of the immunoglobulin superfamily that plays a critical role in chronic inflammatory states.
When ligands such as Advanced Glycation Endproducts (AGEs), S100 proteins, and amyloid-beta (Aβ) bind to RAGE, it triggers a cascade of intracellular signaling events. This activation leads to the stimulation of various downstream pathways, including NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPKs (Mitogen-activated protein kinases). The activation of these pathways results in the production of pro-inflammatory cytokines and reactive oxygen species (ROS), contributing to tissue damage and the progression of various diseases.
By inhibiting RAGE, this compound and FPS-ZM1 block the binding of these inflammatory ligands, thereby attenuating the downstream signaling cascade and reducing the inflammatory response.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound for Refractory Pancreatic Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of Azeliragon for RAGE Over Other Receptors
Azeliragon, an orally bioavailable small molecule antagonist of the Receptor for Advanced Glycation Endproducts (RAGE), has been a subject of significant interest in drug development, particularly for Alzheimer's disease. A critical aspect of its therapeutic potential lies in its specificity for RAGE, minimizing off-target effects. This guide provides a comparative evaluation of this compound's binding affinity for RAGE and discusses its specificity profile based on available data.
Data Presentation: this compound Binding Affinity
Quantitative data from preclinical studies demonstrate this compound's high affinity for human RAGE. The equilibrium dissociation constant (Kd) is a measure of the binding affinity between a ligand (this compound) and a receptor (RAGE), where a lower Kd value indicates a stronger binding affinity.
| Compound | Target Receptor | Binding Affinity (Kd) | Assay Type | Reference |
| This compound | Recombinant Human sRAGE | 12.7 ± 7.6 nM | Solution Equilibrium Binding | [1] |
| This compound | Recombinant Human sRAGE | 239 ± 34 nM | Solution Equilibrium Binding | [2] |
Note: The discrepancy in the reported Kd values may be due to different experimental conditions or assay formats.
While direct quantitative data for this compound's binding to a wide range of other receptors is not publicly available, preclinical development reports state that it exhibits "negligible off-target binding in a screen of greater than 100 receptors/transporters"[1]. This suggests a high degree of specificity for RAGE. However, without the specific data from this broad panel screening, a direct quantitative comparison with other receptors is not possible at this time.
RAGE Signaling Pathway
The Receptor for Advanced Glycation Endproducts (RAGE) is a multiligand receptor of the immunoglobulin superfamily. Its activation by various ligands, including Advanced Glycation Endproducts (AGEs), S100 proteins, and amyloid-β (Aβ), triggers a cascade of intracellular signaling events. These pathways are implicated in inflammatory responses, oxidative stress, and cellular proliferation and are central to the pathogenesis of various chronic diseases.
Caption: A simplified diagram of the RAGE signaling pathway.
Experimental Protocols
The determination of binding affinity is a crucial step in drug development. The following are generalized protocols for common assays used to quantify the interaction between a compound like this compound and its target receptor.
Radioligand Binding Assay
This technique is a "gold standard" for measuring the affinity of a ligand for a receptor. It involves the use of a radioactively labeled ligand (radioligand).
-
Membrane Preparation :
-
Cells or tissues expressing the target receptor (e.g., RAGE) are homogenized and centrifuged to isolate the cell membranes containing the receptor.
-
The protein concentration of the membrane preparation is determined.
-
-
Binding Reaction :
-
A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
The reaction is allowed to reach equilibrium.
-
-
Separation of Bound and Free Ligand :
-
The reaction mixture is rapidly filtered through a filter membrane that traps the cell membranes (and thus the bound radioligand) while allowing the unbound radioligand to pass through.
-
-
Quantification :
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
Non-specific binding is determined by measuring radioactivity in the presence of a high concentration of an unlabeled ligand that saturates the receptors.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
-
Data Analysis :
-
The data are plotted as the percentage of specific binding versus the concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibition constant), which reflects the affinity of the test compound for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Fluorescence Polarization (FP) Assay
This method measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (tracer) upon binding to a larger molecule, such as a receptor.
-
Reagent Preparation :
-
A fluorescently labeled version of a known RAGE ligand is prepared.
-
The purified target receptor (e.g., soluble RAGE) is prepared in a suitable buffer.
-
-
Assay Setup :
-
A fixed concentration of the fluorescent tracer is mixed with varying concentrations of the test compound (this compound) in the wells of a microplate.
-
The receptor is added to initiate the binding reaction.
-
-
Incubation :
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
-
Measurement :
-
The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters. When the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the larger receptor, its tumbling is slowed, leading to an increase in polarization.
-
-
Data Analysis :
-
The change in fluorescence polarization is plotted against the concentration of the test compound.
-
The IC50 value is determined from the resulting competition curve.
-
Experimental Workflow for Binding Affinity Determination
The following diagram illustrates a generalized workflow for determining the binding affinity of a test compound for a target receptor.
Caption: Generalized workflow for a competitive binding assay.
Conclusion
References
Safety Operating Guide
Navigating the Disposal of Azeliragon: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of investigational compounds like Azeliragon are paramount for maintaining a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the appropriate disposal of this compound, ensuring the safety of personnel and the protection of the environment.
This compound, a non-hazardous substance according to the Globally Harmonized System (GHS), still requires careful disposal.[1] While it has low hazard ratings for health, fire, and reactivity, responsible chemical management dictates that it should not be treated as common waste.
Key Data for Disposal Considerations
To facilitate a quick assessment for disposal, the following table summarizes key characteristics of this compound.
| Property | Data | Citation |
| GHS Classification | Not classified as a hazardous substance | |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| Environmental Precautions | Do not allow to enter sewers, surface, or ground water. | [1] |
| Primary Disposal Method | Pick up mechanically. Must not be disposed of with household garbage. | [2][3][4] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. This process is designed to align with general best practices for non-hazardous chemical waste and the specific guidance available for this compound.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound Waste."
-
Ensure that only this compound and materials contaminated with it are placed in this container. Do not mix with hazardous waste, as this will necessitate treating the entire container as hazardous, increasing disposal costs.[5]
2. Collection of Solid Waste:
-
For solid this compound powder, use a scoop or spatula to "pick up mechanically" and transfer it to the designated waste container.[1]
-
Avoid generating dust. If there is a risk of airborne particles, conduct the waste transfer in a fume hood or a designated area with appropriate ventilation.
-
Personal Protective Equipment (PPE) such as gloves and safety glasses should be worn during this process.
3. Management of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weigh boats, contaminated gloves, and paper towels, should also be placed in the designated this compound waste container.
4. Container Management:
-
Keep the this compound waste container securely sealed when not in use.
-
Store the container in a designated, safe area within the laboratory, away from incompatible materials.
5. Final Disposal:
-
The collected this compound waste must not be disposed of with household garbage or washed down the sewage system.[2][3]
-
Disposal must be conducted in accordance with all local, regional, and national official regulations for non-hazardous chemical waste.[2][3]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and proper disposal of the this compound waste. They will have established procedures for managing non-hazardous chemical waste streams.
6. Disposal of Empty Containers:
-
For the disposal of the original this compound container, ensure it is completely empty.
-
Rinse the empty container with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble).
-
The rinsate should be collected and disposed of as chemical waste, following your institution's procedures.
-
Once thoroughly rinsed, the container can typically be disposed of as regular laboratory glass or plastic waste, after defacing the label.
Experimental Workflow and Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound, from initial waste generation to final removal from the laboratory.
Caption: this compound Disposal Decision Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.
References
Essential Safety and Operational Guide for Handling Azeliragon
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Azeliragon. Given the limited specific public data on the occupational handling of this compound, a conservative approach based on the precautionary principle is recommended. This material should be handled as potentially hazardous until more comprehensive safety information becomes available.[1] Always consult your institution's specific safety protocols and conduct a risk assessment before beginning any work.
Personal Protective Equipment (PPE)
Consistent use of appropriate Personal Protective Equipment (PPE) is the primary defense against potential exposure to this compound. The following table summarizes recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications & Best Practices |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields- N95 Respirator | - Perform in a chemical fume hood or a ventilated balance enclosure.- Ensure gloves are compatible with the solvents to be used.- Change gloves immediately if contaminated. |
| Solution Preparation and Handling | - Double Nitrile Gloves- Lab Coat- Safety Goggles or Face Shield | - Handle all solutions in a certified chemical fume hood.- Use caution to avoid splashes and aerosol generation.- Goggles are required when there is a splash hazard; a face shield provides additional protection. |
| General Laboratory Use | - Nitrile Gloves- Lab Coat- Safety Glasses | - Maintain a clean and organized workspace.- Avoid touching common surfaces (door handles, keyboards) with gloved hands. |
Safe Handling and Operational Procedures
Adherence to standard operating procedures is critical to minimize the risk of exposure and ensure a safe laboratory environment.
2.1. Engineering Controls
-
Ventilation: Always handle solid this compound and its solutions in a certified chemical fume hood to minimize inhalation exposure.
-
Enclosed Systems: For larger scale operations, consider the use of glove boxes or other enclosed systems to provide a higher level of containment.
2.2. Procedural Guidance
-
Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Prepare your work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the required amount of solid this compound in a chemical fume hood or a ventilated balance enclosure to prevent the dispersion of fine particles.
-
Solubilization: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1] When preparing stock solutions, add the solvent slowly to the solid to avoid splashing.
-
Storage: Store this compound as a crystalline solid at -20°C for long-term stability.[1] Protect from light and moisture. Stock solutions should be stored in tightly sealed containers at -20°C or -80°C. Aqueous solutions are not recommended for storage for more than one day.[1]
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Emergency Procedures and Disposal
Proper planning for emergencies and waste disposal is essential for laboratory safety.
3.1. Spill Management In the event of a spill, follow these steps:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Cordon off the affected area to prevent unauthorized entry.
-
Protect: Don appropriate PPE, including a respirator if the spill involves a powder or volatile solvent.
-
Contain and Clean: For small spills, use a chemical spill kit with an absorbent appropriate for the solvent used. For solid spills, gently cover with a damp paper towel to avoid raising dust, then use absorbent pads.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated materials must be collected in a sealed, labeled container for hazardous waste disposal.
3.2. Waste Disposal
-
Solid Waste: Collect all disposable materials that have come into contact with this compound, such as gloves, bench paper, and pipette tips, in a dedicated, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a properly labeled, sealed, and compatible hazardous waste container. Do not pour any waste down the drain.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Visual Guides
The following diagrams illustrate key workflows for handling this compound safely.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
